Product packaging for Glycolonitrile(Cat. No.:CAS No. 107-16-4)

Glycolonitrile

Cat. No.: B6354644
CAS No.: 107-16-4
M. Wt: 57.05 g/mol
InChI Key: LTYRAPJYLUPLCI-UHFFFAOYSA-N
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Description

Glycolonitrile is a useful research compound. Its molecular formula is C2H3NO and its molecular weight is 57.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound (ca. 52% in Water, ca. 9.7mol/L) (stabilized with H2SO4) is 57.021463719 g/mol and the complexity rating of the compound is 41.2. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)very soluble in water, ethanol, and ethyl ether; insoluble in benzene.soluble in water, ethanol, and diethyl ether but insoluble in chloroform and benzene.solubility in water: goodsoluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1790. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3NO<br>C2H3NO<br>HOCH2CN B6354644 Glycolonitrile CAS No. 107-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyacetonitrile
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InChI

InChI=1S/C2H3NO/c3-1-2-4/h4H,2H2
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InChI Key

LTYRAPJYLUPLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C(C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C2H3NO, Array
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Record name FORMALDEHYDE CYANOHYDRIN
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DSSTOX Substance ID

DTXSID3025417
Record name Hydroxyacetonitrile
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Molecular Weight

57.05 g/mol
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Physical Description

Formaldehyde cyanohydrin is an odorless colorless oil with a sweetish taste. Used in the manufacture of intermediates in pharmaceutical production, as a component of synthetic resins, as a chemical intermediate for organic compounds, and as a solvent. (EPA, 1998), Liquid, Colorless, odorless, oily liquid; Note: Forms cyanide in the body; [NIOSH], COLOURLESS OILY LIQUID., Colorless, odorless, oily liquid. [Note: Forms cyanide in the body.]
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Record name Acetonitrile, 2-hydroxy-
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Boiling Point

361 °F at 760 mmHg with slight decomposition (EPA, 1998), 183 °C (slight decomp), 183 °C, 361 °F (Decomposes)
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Flash Point

greater than 200 °F (NTP, 1992), Flash point > 200 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Very soluble in water, ethanol, and ethyl ether; insoluble in benzene., Soluble in water, ethanol, and diethyl ether but insoluble in chloroform and benzene., Solubility in water: good, Soluble
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Density

1.1 at 66 °F (NIOSH, 2023) - Denser than water; will sink, 1.10, Relative density (water = 1): 1.1, (66 °F): 1.10
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Vapor Density

1.96 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.96 (AIR= 1), Relative vapor density (air = 1): 2.0
Details Clayton, G.D., F.E. Clayton (eds.) Patty's Industrial Hygiene and Toxicology. Volumes 2A, 2B, 2C, 2D, 2E, 2F: Toxicology. 4th ed. New York, NY: John Wiley & Sons Inc., 1993-1994., p. 3150
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Vapor Pressure

1 mmHg at 145.4 °F (EPA, 1998), 0.2 [mmHg], 1 MM HG @ 63 °C, Vapor pressure, Pa at 63 °C: 100, (145 °F): 1 mmHg
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Color/Form

COLORLESS, WATER-WHITE, OILY LIQUID

CAS No.

107-16-4
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Record name Hydroxyacetonitrile
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Melting Point

Less than -98 °F (EPA, 1998), less than -72 °C, -72 °C, <-98 °F
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Record name Glycolonitrile
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Current Research Landscape and Academic Significance of Glycolonitrile

Foundational Aspects and Contemporary Relevance in Chemical Sciences

Glycolonitrile, also known as hydroxyacetonitrile or formaldehyde (B43269) cyanohydrin, is an organic compound with the chemical formula C₂H₃NO. wikipedia.orgontosight.ai It is soluble in water and most organic solvents, a property that makes it a versatile reagent in various chemical reactions. ontosight.aisolubilityofthings.com The molecule contains both a hydroxyl (-OH) and a nitrile (-CN) functional group, which allows it to participate in a range of chemical transformations, including nucleophilic substitution and hydrogen bonding. ontosight.ai

The synthesis of this compound is typically achieved by reacting formaldehyde with hydrogen cyanide in an aqueous solution at a near-neutral pH, often with a small amount of base as a catalyst. wikipedia.orggoogle.com However, the reaction is sensitive to conditions; for instance, this compound can polymerize under alkaline conditions (pH > 7.0). wikipedia.org

Contemporary research continues to explore the fundamental reactivity of this compound. For example, studies have investigated its oligomerization, the process by which individual molecules combine to form chains or rings. acs.orgacs.org These studies have led to the isolation and characterization of novel heterocyclic structures like 2,5-dihydro-4-aminooxazoles, which were previously misidentified. acs.org Understanding these polymerization pathways is crucial not only for fundamental chemistry but also for its implications in prebiotic scenarios. acs.orgacs.org

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula C₂H₃NO wikipedia.org
Molar Mass 57.052 g·mol⁻¹ wikipedia.org
Appearance Colorless, oily liquid wikipedia.org
Density 1.10 g/mL (at 18.89°C) wikipedia.org
Melting Point < −72 °C wikipedia.org
Boiling Point 99.6 °C (at 2.3 kPa) wikipedia.org

| Solubility in water | Soluble wikipedia.org |

This table is interactive. Click on the headers to sort the data.

Pervasive Role in Prebiotic Chemistry and Astrobiological Inquiry

This compound is a central molecule in the study of prebiotic chemistry, the chemical processes that may have led to the origin of life on Earth. It is considered a key intermediate in the formation of essential biomolecules. acs.orgchemrxiv.org When formaldehyde (CH₂O) and hydrogen cyanide (HCN), two molecules believed to be abundant on early Earth, are present together, the formation of this compound is favored. acs.org

Research has demonstrated that this compound can act as a precursor to glycine (B1666218), the simplest amino acid, and can also facilitate the formation of the nucleobase adenine (B156593). chemrxiv.orgaanda.org Furthermore, its hydrolysis product, glycolic acid, can be photooxidized to glyoxylate (B1226380), another important molecule in prebiotic metabolic pathways. ucl.ac.uk

The significance of this compound extends beyond Earth to the field of astrobiology. In 2019, astronomers reported the detection of this compound in the interstellar medium (ISM), specifically in the protostar IRAS 16293-2422B. aanda.orgscitechdaily.com This discovery provides evidence that such prebiotic molecules can form in space and could have been delivered to early Earth. aanda.org Theoretical studies suggest that this compound can form on the surfaces of icy dust grains in space through reactions of C+ with hydrogen cyanide (HCN) or its isomer hydrogen isocyanide (HNC). astrobiology.comarxiv.org Its detection in molecular clouds near the center of the Milky Way further supports the idea that the building blocks of life are widespread in the universe. scimex.org

However, the role of this compound is complex. The "Miller paradox" highlights that while this compound is a precursor, it can also inhibit the synthesis of sugars and nucleobases. nasa.gov Recent studies are working to address this paradox, suggesting that under certain conditions, the formation of important prebiotic molecules can still proceed in the presence of this compound. nasa.gov

Impact in Organic Synthesis and Industrial Chemical Processes

In the realm of industrial chemistry, this compound serves as a valuable and versatile intermediate for the synthesis of a variety of commercially important chemicals. google.comlookchem.com Its bifunctional nature allows it to be a building block for more complex molecules. ontosight.ai

A major application of this compound is in the production of chelating agents. wikipedia.orggoogle.com For example, it is a key starting material in the synthesis of ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA), both of which are widely used in detergents and other industrial applications. wikipedia.orggoogle.com The synthesis involves reacting this compound with ethylenediamine (B42938) or ammonia (B1221849), followed by hydrolysis of the resulting nitrile groups. wikipedia.org

This compound is also a precursor to the amino acid glycine, which has widespread use as an additive in food and as a raw material for the herbicide glyphosate (B1671968). google.comgoogle.com The process involves the reaction of this compound with ammonia to form aminoacetonitrile (B1212223), which is then hydrolyzed to glycine. wikipedia.org Furthermore, this compound can be converted to glycolic acid through enzymatic processes, which is used in various applications, including in the cosmetics and textile industries. google.comebi.ac.uk

The global market for this compound reflects its industrial importance, with a valuation of US 153.2 million by 2030. valuates.com The demand is driven by its use in the pharmaceutical, agrochemical, and specialty chemical sectors. pmarketresearch.com

Table 2: Industrial Applications of this compound

Industry Application
Chemical Manufacturing Synthesis of EDTA and NTA wikipedia.orggoogle.com
Agrochemicals Precursor to the herbicide glyphosate google.comgoogle.com
Pharmaceuticals Intermediate in the synthesis of active pharmaceutical ingredients (APIs) pmarketresearch.com
Food Industry Precursor to glycine, used as a food additive google.comgoogle.com

| Textiles | Used in the production of glycolic acid for textile applications pmarketresearch.com |

This table is interactive. Click on the headers to sort the data.

Interdisciplinary Research Intersection: this compound in Biological and Environmental Contexts

The study of this compound also intersects with biological and environmental sciences. In biological systems, while not a major component of primary metabolic pathways, it can be a precursor to biologically relevant molecules. ontosight.ai Research has explored the biotransformation of this compound to glycolic acid using bacteria such as Alcaligenes sp.. ebi.ac.ukresearchgate.net This enzymatic conversion is a key step in a chemoenzymatic process for producing high-purity glycolic acid. semanticscholar.org

From an environmental perspective, the presence of cyanohydrins, including this compound, is of interest. For instance, cyanohydrins have been identified as germination stimulants in plant-derived smoke, where their activity is attributed to the release of cyanide, which may play a role in the regeneration of plant communities after fires. mdpi.com

Recent atmospheric research has also brought this compound into focus. While its isomer, methyl isocyanate (CH₃NCO), has been reported in various emission sources, recent studies suggest that the signal previously attributed to methyl isocyanate in some atmospheric measurements might actually be this compound. copernicus.orgnoaa.gov This is due to the high sensitivity of certain analytical instruments to this compound, highlighting the need for accurate identification and quantification of isomers in environmental samples. copernicus.orgnoaa.gov

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula
Acetaldehyde CH₃CHO
Acetaldehyde cyanohydrin CH₃CH(OH)CN
Acetone cyanohydrin (CH₃)₂C(OH)CN
Acetonitrile CH₃CN
Acrylonitrile CH₂=CHCN
Adenine C₅H₅N₅
Aminoacetonitrile H₂NCH₂CN
Ammonia NH₃
Carbon dioxide CO₂
Cyanoallene CH₂=C=CHCN
Cyanoformaldehyde HCOCN
Cyanopropyne HC≡CCN
Cytarabine C₉H₁₃N₃O₅
Diaminomaleonitrile C₄H₄N₄
Ethylenediamine C₂H₈N₂
Ethylenediaminetetraacetic acid (EDTA) C₁₀H₁₆N₂O₈
Formaldehyde CH₂O
Formic acid HCOOH
Glyceraldehyde C₃H₆O₃
Glycinonitrile H₂NCH₂CN
Glycolaldehyde HOCH₂CHO
Glycolaldehyde cyanohydrin HOCH₂CH(OH)CN
Glycolamide HOCH₂CONH₂
Glycolic acid HOCH₂COOH
This compound HOCH₂CN
Glyphosate C₃H₈NO₅P
Glyoxylate CHOCOO⁻
Hydrogen cyanide HCN
Hydrogen isocyanide HNC
Lactaldehyde CH₃CH(OH)CHO
Malononitrile CH₂(CN)₂
Mandelonitrile (B1675950) C₆H₅CH(OH)CN
Methanol (B129727) CH₃OH
Methyl isocyanate CH₃NCO
Nitrilotriacetic acid (NTA) N(CH₂COOH)₃
Phenylacetonitrile C₆H₅CH₂CN
Propargyl cyanide HC≡CCH₂CN
Pyrimidine C₄H₄N₂
Ribose C₅H₁₀O₅
s-Triazine C₃H₃N₃
Threonine C₄H₉NO₃
2,3,4-trihydroxybutyronitrile C₄H₇NO₃
2-chloromandelonitrile C₈H₆ClNO
α-aminoropionitrile CH₃CH(NH₂)CN

Synthetic Methodologies and Process Engineering for Glycolonitrile Production

Biocatalytic and Biotechnological Production Approaches

While the chemical synthesis of glycolonitrile is the dominant industrial method, biocatalysis plays a crucial role, primarily in the conversion of this compound to other valuable chemicals. The direct biotechnological production of this compound itself is less established but is an area of active research.

A chemoenzymatic process is a common approach where this compound is first produced via the established chemical condensation of formaldehyde (B43269) and hydrogen cyanide. capes.gov.brresearchgate.netrsc.org The resulting aqueous this compound is then used as a substrate for enzymatic conversion without extensive purification. capes.gov.brresearchgate.net This subsequent step often involves enzymes called nitrilases, which hydrolyze the nitrile group (C≡N) of this compound directly to a carboxylic acid. scispace.comd-nb.info

For example, nitrilases from microorganisms like Alcaligenes sp. and Acidovorax facilis are used to convert this compound to glycolic acid. capes.gov.brscispace.comresearchgate.net This biocatalytic step is valued for its high specificity and operation under mild conditions. rsc.org

Research is also underway to develop fully biosynthetic pathways for this compound production from renewable feedstocks. One such proposed pathway aims to convert serine, a bio-renewable substrate, into this compound, which could provide a more environmentally friendly and sustainable supply chain. llnl.gov

Enzymatic Conversion via Nitrilase Activity

The enzymatic conversion of this compound to high-value chemicals like glycolic acid represents a cornerstone of green chemistry, offering mild reaction conditions and high selectivity. llnl.govacs.org Microbial nitrilases (EC 3.5.5.1), which directly hydrolyze a nitrile to a carboxylic acid and ammonia (B1221849) without the formation of an amide intermediate, are central to this chemoenzymatic process. llnl.govresearchgate.net

A variety of microorganisms from genera such as Acidovorax, Alcaligenes, Rhodococcus, and Nocardia have been identified as sources of nitrilases with activity towards this compound. tandfonline.comfrontiersin.org Among these, the nitrilases from Acidovorax facilis 72W (ATCC 55746) and Alcaligenes sp. ECU0401 have been extensively characterized for this specific transformation. researchgate.nettandfonline.com

The nitrilase from A. facilis 72W is a robust catalyst for converting α-hydroxynitriles, including this compound, to their corresponding α-hydroxycarboxylic acids with high yields. nih.gov This bacterium also possesses nitrile hydratase and amidase activities; however, these can be selectively deactivated by heat treatment (e.g., 35–70°C) to preserve the desired nitrilase activity. tandfonline.comnih.gov

Researchers have also isolated and characterized a novel nitrilase from Alcaligenes sp. ECU0401, which demonstrates high activity for this compound hydrolysis. researchgate.net This enzyme system exhibits broad substrate specificity for both aromatic and aliphatic nitriles. researchgate.net Unlike many nitrilases which are inducible, the enzyme in Alcaligenes sp. ECU0401 appears to be constitutive, showing activity even when grown without a specific inducer. researchgate.net A computational analysis suggested that this compound has a lower binding affinity with several studied aliphatic nitrilases compared to other nitriles like cis-cis-mucononitrile. mdpi.com

The operational parameters for these enzymes are crucial for process design. Nitrilases generally function optimally under mild conditions, with pH values typically ranging from 7 to 8 and temperatures between 30°C and 55°C. ontosight.ai However, specific enzymes show variations; for instance, the nitrilase from Alcaligenes sp. ECU0401 has an optimal pH of 6.5 and an optimal temperature of 30°C for the hydrolysis of this compound. researchgate.net

Microbial SourceOptimal pHOptimal TemperatureKey CharacteristicsReference
Acidovorax facilis 72WNeutral (approx. 7.0)~30-40°CRobust catalyst for α-hydroxynitriles; co-exists with heat-labile nitrile hydratase/amidase activity. tandfonline.comnih.gov
Alcaligenes sp. ECU04016.530°CConstitutive enzyme with high activity for this compound; broad substrate specificity. researchgate.net
General Nitrilases7.0 - 8.030 - 55°CGenerally operate under mild pH and temperature conditions. ontosight.ai

While wild-type enzymes provide a starting point, their native efficiency often falls short of commercial requirements. oup.com Protein engineering, through techniques like directed evolution and site-saturation mutagenesis, has been instrumental in optimizing nitrilases for this compound conversion. A primary target for this work has been the nitrilase from Acidovorax facilis 72W. oup.comnih.gov

By creating mutant nitrilases and expressing them in host organisms like Escherichia coli, significant improvements in activity have been achieved. ontosight.ainih.gov For example, cloning the regioselective aliphatic nitrilase from A. facilis 72W into an E. coli host under the control of a strong T7 promoter led to a 15-fold increase in enzyme activity compared to the native strain. ontosight.ai

Original EnzymeMutation(s)Host OrganismImprovement in this compound ConversionReference
Acidovorax facilis 72W NitrilaseF168V + L201NE. coli15.3-fold increase in specific activity. oup.com
Acidovorax facilis 72W NitrilaseNot specifiedE. coliUp to 15-fold increase in enzyme-specific activity. ontosight.ainih.gov
Acidovorax facilis 72W NitrilaseNot specifiedE. coli33-fold improvement in microbial nitrilase specific activity. researchgate.net

Translating the high activity of engineered nitrilases into an efficient industrial process requires advanced bioreactor design and process intensification. Key strategies include fed-batch fermentation and enzyme immobilization, which enhance volumetric productivity and catalyst stability, respectively.

Using Alcaligenes sp. ECU0401 in a 5-L jar fermenter, a fed-batch process involving the sequential addition of this compound substrate achieved a 96.5% yield of glycolic acid from a total of 200 mM this compound within 14 hours. acs.orgresearchgate.net This approach mitigates substrate toxicity and maintains high conversion rates.

Immobilization of the enzyme or the whole-cell catalyst is a critical step for process intensification, as it allows for easy separation of the catalyst from the product and enables catalyst recycling, significantly reducing costs. researchgate.net A highly effective method involves immobilizing E. coli cells expressing the engineered A. facilis 72W nitrilase in carrageenan cross-linked with glutaraldehyde (B144438) and polyethylenimine (PEI). researchgate.netresearchgate.net This technique has been shown to achieve a remarkable biocatalyst productivity of over 1,000 g of glycolic acid per gram of dry cell weight. researchgate.netresearchgate.net The immobilized cells can be reused for numerous batch cycles, with one study demonstrating efficient recycling for up to 29 batches. researchgate.netresearchgate.net

Metabolic Engineering for this compound Precursors

While the enzymatic conversion of this compound is well-established, a fully bio-based route requires the sustainable production of this compound itself from renewable feedstocks. The traditional chemical synthesis reacts formaldehyde with hydrogen cyanide, both of which are toxic. researchgate.netgoogle.com Metabolic engineering aims to create microbial cell factories that can produce these precursors, or this compound directly, from feedstocks like sugars or C1 compounds (e.g., formate). llnl.govoup.com

Currently, no known natural microbial pathways produce this compound directly from simple sugars. nih.gov Research efforts are therefore focused on engineering model organisms like E. coli to produce the necessary precursors. llnl.govoup.com

One promising approach involves engineering a pathway to convert the bio-renewable substrate serine into this compound. llnl.gov Another key area is the microbial production of formaldehyde. Microorganisms that utilize C1 compounds, known as methylotrophs, naturally possess pathways for formaldehyde assimilation, such as the ribulose monophosphate (RuMP) pathway and the serine cycle. tandfonline.comfrontiersin.org These native pathways can be harnessed and redirected. For example, a novel synthetic pathway, the "Serine Shunt," has been engineered in E. coli. oup.com This pathway converts formate (B1220265), which can be derived from CO2, into formaldehyde via the intermediate serine. oup.com

The other precursor, hydrogen cyanide (HCN), is also subject to microbial metabolism. Cyanotrophic bacteria are capable of using cyanide as a carbon and nitrogen source for growth, indicating they possess the enzymatic machinery to handle this toxic compound. mdpi.com These biodegradation pathways, which can convert cyanide into molecules like formic acid and ammonia, are crucial for developing robust microbial chassis that can tolerate and potentially synthesize HCN-derived products. mdpi.comscielo.sa.cr

Efficient biosynthesis of this compound precursors requires pathway designs that maximize carbon conservation and minimize the formation of unwanted byproducts. The design of the synthetic "Serine Shunt" is an example of an energy-efficient route for formaldehyde production. oup.com In this pathway, formate is attached to glycine (B1666218) to form serine, which is then cleaved to regenerate glycine and release formaldehyde. oup.com This cycle is energetically favorable, consuming one molecule of ATP and one molecule of NADPH to reduce one mole of formate to formaldehyde. oup.com

Theoretical and Experimental Investigations of Formation Pathways

Ab Initio and Quantum Chemical Studies of Reaction Energetics

Ab initio and quantum chemical calculations have been instrumental in mapping the potential energy surfaces (PES) and determining the reaction energetics for various proposed this compound synthesis pathways. mdpi.com These computational methods allow for the detailed examination of reaction mechanisms, including the identification of transition states and the calculation of energy barriers, which are crucial for assessing the feasibility of a reaction. mdpi.com

One of the most studied reactions is the addition of hydrogen cyanide (HCN) to formaldehyde (H₂CO). Theoretical studies have shown that in the gas phase, this reaction has a significant energy barrier. researchgate.net However, the presence of catalysts, such as water or ammonia, can substantially lower this barrier. For instance, theoretical calculations have demonstrated that the energy barrier for the reaction between H₂CO and HCN can be significantly reduced when mediated by water molecules. researchgate.net

Intriguingly, theoretical investigations have revealed that the reaction between formaldehyde and hydrogen isocyanide (HNC), an isomer of HCN, provides a more favorable pathway to this compound. researchgate.net This reaction is predicted to have a lower activation barrier and to be more exothermic than the reaction with HCN. researchgate.net The presence of water ice, simulating astrophysical conditions, has been shown to further enhance these reactions through both active participation and passive solvation effects. researchgate.net

The table below summarizes key energetic data from theoretical studies on this compound formation.

ReactantsCatalyst/MediumCalculated ParameterValue (kcal/mol)Reference
H₂CO + HCNTwo water moleculesEnergy Barrier18.2 researchgate.net
H₂CO + HNCWater iceActivation BarrierLower than H₂CO + HCN researchgate.net
H₂CO + HCN-Gibbs Energy of Reaction (300 K)-10.1 aanda.org
H₂CO + HCN-Gibbs Energy of Reaction (650 K)-7.4 aanda.org
H₂CO + HCN-Gibbs Energy of Reaction (4500 K)8.2 aanda.org

Density functional theory (DFT) has also been employed to construct free energy maps for the reactions of this compound with water and ammonia. acs.org These maps help to identify thermodynamic sinks and kinetic barriers, providing a broader understanding of the complex reaction network and potential byproducts. acs.org For example, studies have identified glycolamide and glycolic acid as potential thermodynamic sinks in the reaction landscape of this compound. acs.org

Automated Reaction Discovery and Network Mapping for this compound Synthesis

Traditional theoretical approaches that investigate one reaction at a time are often insufficient for understanding the complex web of interconnected reactions that can lead to the formation of a specific molecule like this compound. acs.org To address this, automated reaction discovery and network mapping techniques have been developed. These computational tools can explore vast chemical reaction spaces without preconceived notions of reactivity, identifying novel and unexpected pathways. acs.org

One such tool, the ab initio nanoreactor (AINR), utilizes ab initio molecular dynamics (AIMD) simulations to model bond-breaking and bond-forming events. acs.org By accelerating these simulations, for instance through increased temperature or pressure, the AINR can construct complex reaction networks automatically. acs.org A study using the AINR to investigate the reactivity of hydrogen cyanide and water under simulated Hadean Earth conditions not only confirmed the formation of this compound but also identified other prebiotic molecules like urea (B33335) and formaldehyde, and even precursors for RNA synthesis such as oxazoles. acs.org

Another automated program, AutoMeKin, has been used to investigate the gas-phase formation of this compound in the low-temperature conditions of the interstellar medium (ISM). researchgate.netrsc.org This program systematically explores potential reaction pathways, assessing their feasibility based on the absence of energy barriers above the reactants' energy and the known presence of precursors in the ISM. researchgate.netrsc.org

Key findings from these automated discovery studies include:

Radical-Radical Reactions: Several barrierless radical-radical reactions have been identified as viable routes to this compound in the ISM. The reaction between the hydroxyl radical (OH) and the cyanomethyl radical (CH₂CN) was initially considered promising but was found to predominantly produce hydrogen isocyanide (HNC) and formaldehyde. researchgate.netrsc.org

Radical-Molecule Reactions: The reaction of the hydroxyl radical (OH) with vinylamine (B613835) (CH₂CHNH) has been identified as a promising pathway for forming this compound and a hydrogen atom, with significant rate coefficients at low temperatures. rsc.org

The table below presents some of the viable formation routes for this compound in the ISM as identified by automated reaction discovery.

Reaction TypeReactantsProductsSignificanceReference
Radical-RadicalOH + CH₂CNHNC + H₂COInitially considered for this compound, but found to be an efficient pathway for HNC formation. researchgate.netrsc.org
Radical-MoleculeOH + CH₂CHNHThis compound + HIdentified as a promising formation route for this compound in the ISM. rsc.org

These automated approaches are transforming our understanding of prebiotic chemistry by revealing the intricate and often non-intuitive reaction networks that can lead to the synthesis of key biomolecule precursors. acs.org

Prebiotic Synthesis Simulations and Proposed Mechanisms

Simulations of prebiotic chemistry aim to recreate the conditions of the early Earth to understand how the building blocks of life, including this compound, could have formed. This compound is considered a crucial intermediate in prebiotic chemistry because it can be formed from formaldehyde and hydrogen cyanide, two molecules believed to be abundant on the primitive Earth. acs.org

One proposed mechanism for prebiotic synthesis involves the reaction of formaldehyde and hydrogen cyanide in an aqueous environment. pnas.org This reaction is a key step in the Strecker synthesis of amino acids, where this compound is an intermediate in the formation of glycine. acs.org Laboratory simulations have shown that this reaction is feasible under prebiotic conditions. aanda.org

Recent research has explored continuous reaction networks where a mixture of simple starting materials can generate a variety of prebiotic molecules without the need for sequential addition of reagents. pnas.org In one such study, an aqueous solution containing sodium chloride, ammonium (B1175870) chloride, phosphate, and hydrogen cyanide as the sole carbon source was subjected to γ-radiolysis and dry-down cycles. pnas.org This process led to the formation of a complex mixture of organic compounds, including this compound and its derivative, glyceronitrile. pnas.org

The proposed mechanism in this continuous network involves the following steps:

Reduction of HCN to methanimine (B1209239), which then hydrolyzes to formaldehyde. pnas.org

Reaction of formaldehyde with another molecule of HCN to produce this compound. pnas.org

Further reaction of this compound can lead to other important prebiotic molecules.

The table below outlines some of the proposed prebiotic synthesis pathways for this compound.

Starting MaterialsConditionsKey IntermediateProposed Subsequent ProductsReference
Formaldehyde (H₂CO) + Hydrogen Cyanide (HCN)Aqueous solutionThis compoundGlycine (via Strecker synthesis) acs.org
Hydrogen Cyanide (HCN) in aqueous solution with NaCl, NH₄Cl, phosphateγ-radiolysis and dry-down cyclesThis compoundGlycolaldehyde, Glyceronitrile, 2-Aminooxazole pnas.org
Formaldehyde (H₂CO) + Nitrogen (N₂)Laser-induced plasma (simulating hypervelocity impacts)This compoundFormamide, Glycine, Nucleobases aanda.org

Another line of investigation has focused on the role of high-energy events, such as hypervelocity impacts, in driving prebiotic synthesis. aanda.org Laboratory simulations using high-power lasers to create a plasma in a formaldehyde solution have demonstrated the formation of this compound, among other prebiotic molecules. aanda.org These results suggest that energetic reprocessing of simple molecules like formaldehyde could have been a significant source of key prebiotic building blocks on the early Earth. aanda.org

Reaction Mechanisms and Chemical Transformations of Glycolonitrile

Hydrolytic Reactivity and Product Formation

Mechanisms of Glycolonitrile Hydrolysis to Glycolic Acid

The hydrolysis of this compound to glycolic acid (HOCH₂COOH) is a significant transformation, often achieved under acidic or enzymatic conditions. google.comgoogle.comnih.gov

HOCH₂CN + 2 H₂O + H⁺ → HOCH₂COOH + NH₄⁺

The choice of acid can influence the reaction yield and byproducts. Acids with a pKa between 1.5 and 2.5, such as phosphorous acid (H₃PO₃) and sulfurous acid (H₂SO₃), have been shown to facilitate high yields of glycolic acid at moderate temperatures. google.com For instance, using sulfuric acid, the hydrolysis is typically performed at boiling temperatures (100–150 °C) for 3 to 6 hours. google.com

Enzymatic hydrolysis offers a milder and more specific route to glycolic acid. google.comnih.gov Nitrilase enzymes can directly convert this compound to glycolic acid and ammonia (B1221849) without the formation of a glycolamide intermediate. google.comscispace.com This one-step process is highly efficient. Alternatively, a two-step enzymatic process involves a nitrile hydratase that converts this compound to glycolamide, followed by an amidase that hydrolyzes the amide to glycolic acid. scispace.com

Computational studies using density functional theory have explored the free energy landscape of this compound reactions with water. acs.org These studies help to elucidate the thermodynamic and kinetic favorability of different reaction pathways, including the formation of glycolic acid and its intermediates. acs.orgacs.orgnih.gov

Kinetic Studies of Hydrolytic Decomposition

Kinetic studies provide insight into the rates and factors influencing the decomposition of this compound through hydrolysis. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.

In acidic hydrolysis, the reaction rate is influenced by the concentration of both the acid catalyst and the this compound. The use of specific acids can lead to nearly 100% conversion to glycolic acid with minimal byproducts. google.com

Enzymatic hydrolysis kinetics are dependent on enzyme concentration, substrate concentration, temperature, and pH. For example, using the nitrilase from Acidovorax facilis 72W, the conversion of this compound to glycolic acid can be optimized. In one study, a 0.10 M solution of this compound was completely converted in 2 hours at 25°C, though it produced a mixture of glycolic acid and glycolamide. google.com By adjusting reaction conditions, such as heating the cell suspension, the formation of the amide byproduct can be minimized, leading to complete conversion to glycolic acid. google.com

Polymerization and Oligomerization Pathways

Base-Catalyzed Polymerization Phenomena and Autocatalytic Effects

This compound is known to undergo polymerization, particularly under alkaline conditions (pH > 7.0). wikipedia.orglookchem.com This reaction can be vigorous and is promoted by traces of alkali. lookchem.com The polymerization is autocatalytic, meaning a product of the reaction acts as a catalyst, accelerating the reaction rate as it proceeds. wikipedia.org The product of this polymerization is an amine, which is basic and thus catalyzes further polymerization. wikipedia.org This autocatalytic behavior can lead to a rapid, and sometimes explosive, reaction if not controlled. lookchem.com To prevent premature polymerization during handling and distillation, a stabilizer like ethanol (B145695) is often added. orgsyn.org

The formose reaction, the polymerization of formaldehyde (B43269) to sugars, shares some characteristics with this compound polymerization in that it is also an autocatalytic process. nih.govmdpi.com In the context of prebiotic chemistry, it has been suggested that cyanohydrins like this compound can promote the oligomerization of hydrogen cyanide (HCN), a key reaction in the synthesis of nucleobases. chemrxiv.orgrsc.org

Molecular-Level Insights into this compound Oligomerization Steps

Detailed computational studies have provided a molecular-level understanding of the initial steps of this compound oligomerization. acs.orgnih.gov These studies map the free-energy landscape of dimer and trimer formation in aqueous solution under neutral conditions.

The first step in dimerization is the nucleophilic addition of the hydroxyl group of one this compound monomer to the nitrile group of another, forming an imidate. acs.org This initial step has a relatively low energy barrier. acs.org From this imidate intermediate, several pathways are possible:

Formation of Acyclic Oligomers: Kinetically favored pathways often lead to the formation of five-membered ring structures. However, the thermodynamically most stable dimers and trimers are acyclic, containing ester and amide linkages. acs.orgnih.gov These acyclic structures are the result of nitrile hydration, tautomerization of the imidic acid, and hydrolysis of imidate linkages, which releases ammonia. acs.org

Formation of Cyclic Structures: While kinetically favored, five-membered ring structures can form. nih.gov Experimental studies have led to the isolation and characterization of 2,5-dihydro-4-aminooxazoles, which are kinetic products of this compound oligomerization. nih.govacs.org These were previously misidentified as other cyclic structures like s-triazines or pyrimidines. nih.govacs.org Ab initio computations have confirmed that these oxazoline (B21484) structures are indeed kinetic products, rather than the thermodynamically more stable isomers. nih.govacs.org

The hydrolysis of these oligomers can lead to various monomeric products. For example, thermodynamically stable acyclic dimers can hydrolyze to form glycolamide and glycolic acid. acs.org

Nucleophilic Addition and Substitution Reactions Involving this compound

This compound's structure, featuring both a nucleophilic hydroxyl group and an electrophilic nitrile carbon, allows it to participate in various nucleophilic addition and substitution reactions. ontosight.aiedta-chemical.com

The formation of this compound itself is a nucleophilic addition of a cyanide anion to formaldehyde. libretexts.org

This compound can react with nucleophiles such as ammonia and its derivatives. For example, the reaction of this compound with ammonia yields aminoacetonitrile (B1212223), a precursor to the amino acid glycine (B1666218). wikipedia.org

HOCH₂CN + NH₃ → H₂NCH₂CN + H₂O

Similarly, it reacts with methylamine (B109427) in a nucleophilic substitution reaction to produce methylamino acetonitrile. google.com This reaction is a key step in a described synthesis of creatine (B1669601) monohydrate. google.com

The hydroxyl group of this compound can also act as a nucleophile. As mentioned in the oligomerization section, the initial dimerization step involves the hydroxyl group of one molecule attacking the nitrile carbon of another. acs.org

Furthermore, this compound is an important intermediate in the industrial synthesis of chelating agents like EDTA (ethylenediaminetetraacetic acid) and nitrilotriacetic acid. wikipedia.org These syntheses involve the reaction of this compound with ethylenediamine (B42938) or ammonia, respectively, followed by hydrolysis of the resulting nitrile intermediates. wikipedia.org

The table below summarizes some of the key reactions of this compound.

Reaction TypeReactant(s)Key Product(s)Conditions/Catalyst
Hydrolysis WaterGlycolic Acid, Ammonium (B1175870) IonAcid (e.g., H₂SO₄, H₃PO₃) google.comgoogle.com
Hydrolysis WaterGlycolic Acid, AmmoniaNitrilase Enzyme google.comscispace.com
Polymerization This compoundPolymer/OligomersAlkaline (pH > 7.0) wikipedia.orglookchem.com
Nucleophilic Addition AmmoniaAminoacetonitrile- wikipedia.org
Nucleophilic Substitution MethylamineMethylamino acetonitrile10-40°C google.com
Reaction with Ethylenediamine EthylenediamineEDTA precursor- wikipedia.org

Reactivity of the α-Hydroxyl and Nitrile Functional Groups

The chemical behavior of this compound is dictated by the interplay of its hydroxyl (-OH) and nitrile (-C≡N) functionalities. ontosight.ailibretexts.org The hydroxyl group, being polar, allows for hydrogen bonding and enhances the molecule's solubility in polar solvents like water. solubilityofthings.com This group can participate in reactions such as dehydration to form an alkene. libretexts.org

The nitrile group is susceptible to nucleophilic attack and can be hydrolyzed to a carboxylic acid or reduced to a primary amine. libretexts.org This dual functionality makes this compound a versatile building block in organic synthesis. ontosight.aisolubilityofthings.com For instance, the presence of both groups is crucial for its role in the Strecker synthesis of amino acids. acs.org

Formation of Derivatized Products and Adducts

This compound readily forms a variety of derivatized products and adducts. It is synthesized by the reaction of formaldehyde and hydrogen cyanide. wikipedia.org In the presence of ammonia, it can be converted to aminoacetonitrile. wikipedia.org

Under certain conditions, this compound can oligomerize. acs.org In the presence of water and ammonia, a complex mixture of C2 species can be generated through addition and elimination reactions. acs.org Computational studies have mapped the free-energy landscape of these reactions, identifying thermodynamic sinks such as glycolamide, glycolic acid, glycinamide, and glycine. acs.org

The formation of adducts with various molecules is a key aspect of this compound's chemistry. For example, it can react with N-heterocycles to form adducts that are considered precursors to peptide nucleic acids (PNAs). researchgate.net

Reactions with Ammonia and Other Nitrogenous Species

The reaction of this compound with ammonia and other nitrogen-containing compounds is fundamental to its role in the synthesis of biologically relevant molecules. acs.org

Conversion to Aminoacetonitrile and Subsequent Amino Acid Synthesis (e.g., Glycine)

A crucial reaction of this compound is its conversion to aminoacetonitrile (H₂NCH₂CN) upon reaction with ammonia. wikipedia.orgchemicalbook.com This reaction is a key step in the Strecker synthesis, a plausible prebiotic route to amino acids. acs.orgresearchgate.net

The process involves the substitution of the hydroxyl group with an amino group. wikipedia.org Aminoacetonitrile can then be hydrolyzed to produce glycine (H₂NCH₂COOH), the simplest proteinogenic amino acid. wikipedia.orgchemicalbook.comjustia.com This hydrolysis can be achieved using water, often under basic conditions. wikipedia.orgchemicalbook.com

HOCH₂CN + NH₃ → H₂NCH₂CN + H₂O wikipedia.org

H₂NCH₂CN + 2H₂O → H₂NCH₂COOH + NH₃ wikipedia.org

Industrially, this process is utilized for the large-scale production of glycine. justia.comgoogle.com Variations of this synthesis exist, including the direct hydantoin (B18101) method where this compound reacts with an ammonia and carbon source to form hydantoin, which is then hydrolyzed to glycine. justia.com

This compound Interactions with N-Heterocycles in Complex Chemical Systems

In complex chemical mixtures, such as those simulating prebiotic conditions, this compound has been shown to interact with N-heterocycles. researchgate.net These reactions can lead to the formation of adducts where the this compound moiety is attached to the heterocyclic ring. researchgate.net

Research has demonstrated that a variety of N-heterocycles react with components of Miller-Urey spark discharge mixtures, which are known to contain this compound precursors like formaldehyde and HCN, to form adducts with a carbonyl side chain. researchgate.net These adducts are considered potential precursors for the formation of peptide nucleic acid (PNA) monomers. researchgate.net The reactivity of the N-heterocycle is influenced by its acidity and steric factors. researchgate.net

Photochemical and Thermal Degradation Mechanisms

The stability of this compound is influenced by both light and heat, leading to distinct degradation pathways.

Photolytic Pathways and Stability under Irradiation

This compound is susceptible to photochemical degradation. nih.gov Under ultraviolet (UV) irradiation, it can break down into several smaller molecules. aanda.org The primary photodegradation pathways of pure solid this compound lead to the formation of ketenimine, formaldehyde, hydrogen cyanide, and formylcyanide. aanda.org

Studies simulating interstellar ice conditions have shown that the photodegradation of this compound is efficient and produces molecules that have been observed in interstellar space. aanda.org When irradiated in the presence of other molecules, the reaction products can be more complex. For example, the photochemical reduction of this compound in the presence of phosphite (B83602) (PSO₃³⁻) can yield glycolaldehyde, glyceronitrile, acetaldehyde, lactonitrile (B165350), and ethylene (B1197577) glycol. researchgate.netnih.gov If hydrogen cyanide is also present, serine nitrile and ethanolamine (B43304) can be formed. researchgate.netnih.gov

Interestingly, while this compound itself is not stable under prolonged irradiation, some of its potential precursors and products in complex prebiotic scenarios, like cyanamide, are stable, suggesting they could accumulate over time. nih.gov

The thermal decomposition of this compound is also a significant factor, particularly at elevated temperatures. To minimize decomposition during its synthesis, reaction temperatures are typically controlled, often below 70°C. google.com Under high pressure and temperatures between 312-340°C, nitromethane (B149229) decomposition produces formaldehyde, which can then react with hydrogen cyanide (also a product) to form this compound. sci-hub.se However, this compound itself can undergo further reactions under these conditions. sci-hub.se The prevention of thermal degradation is also a consideration in the production of polyglycolic acid from glycolic acid, which can be derived from this compound. researchgate.netmdpi.com

Thermal Decomposition Kinetics and Product Profiles

This compound is known for its thermal instability, readily decomposing upon heating. wikipedia.orggoogle.com The decomposition process can be vigorous and presents a significant explosion hazard, particularly when heated or in the presence of alkali catalysts. lookchem.comchemicalbook.com The reaction is complex, and the profile of resulting products can vary based on the specific conditions, such as temperature and the surrounding chemical environment.

Research into the thermal degradation of this compound has identified several key decomposition products. When heated, this compound is reported to emit highly toxic fumes, including hydrogen cyanide and nitrogen oxides. lookchem.comchemicalbook.comilo.org The fundamental decomposition pathway involves the reversion to its constituent reactants, formaldehyde and hydrogen cyanide. wikipedia.org This decomposition is a critical consideration in its synthesis, where temperatures are carefully controlled, typically below 70°C, to minimize this reverse reaction. google.com

Theoretical studies, particularly those investigating the chemistry of interstellar environments, have provided further insight into potential decomposition pathways. Computational analyses suggest that gas-phase this compound can dissociate into hydrogen isocyanide and formaldehyde. rsc.orgresearchgate.net High-vacuum flash pyrolysis experiments on related molecules at very high temperatures (above 650°C) have also shown the formation of fragmentation products such as formaldehyde and hydrogen cyanide, which are the expected primary decomposition products of this compound under such conditions. nih.govrsc.org

The kinetics of thermal decomposition are significantly influenced by temperature and the presence of catalytic substances. While detailed quantitative kinetic parameters for the thermal decomposition of pure this compound are not extensively documented in public literature, qualitative observations indicate that the rate of decomposition increases with temperature. google.comchemicalbook.com The presence of traces of alkali (bases) can catalyze a violent polymerization, which is a form of decomposition, even at ambient temperatures. wikipedia.orglookchem.com The decomposition process is noted to occur with slight decomposition even at its boiling point of 183°C. chemicalbook.com

Detailed Research Findings

The following tables summarize the key findings regarding the products and kinetics of this compound's thermal decomposition from various research contexts.

Table 1: Identified Thermal Decomposition Products of this compound

ProductChemical FormulaContext/ConditionsSource(s)
Hydrogen CyanideHCNGeneral heating/decomposition lookchem.comchemicalbook.comilo.org
Nitrogen OxidesNOxHeating to decomposition lookchem.comchemicalbook.comilo.org
FormaldehydeCH₂OReversion reaction; gas-phase decomposition wikipedia.orgrsc.orgresearchgate.net
Hydrogen IsocyanideHNCGas-phase decomposition (theoretical) rsc.orgresearchgate.netresearchgate.net

Table 2: Factors Influencing Thermal Decomposition Kinetics

FactorObservationDescriptionSource(s)
Temperature Increased decomposition rateThis compound decomposes at its boiling point (183°C) and its synthesis is controlled at lower temperatures (<70°C) to minimize degradation. google.comchemicalbook.com
Catalysts Violent polymerization/decompositionTraces of alkali (bases) can induce a vigorous, potentially explosive, decomposition reaction. wikipedia.orggoogle.comlookchem.com
Physical State Gas-phase decomposition pathwaysTheoretical studies on gas-phase this compound predict specific dissociation routes, such as the formation of HNC and formaldehyde. rsc.orgresearchgate.net

Astrochemical and Prebiotic Significance of Glycolonitrile

Interstellar Detection and Observational Astrochemistry

The successful identification of glycolonitrile in the interstellar medium (ISM) has provided concrete evidence of its existence in the cold, dense regions where stars and planets form. These detections have been made possible by advanced observational facilities and a deep understanding of the molecule's spectroscopic properties.

The first and most notable detection of this compound in the ISM was achieved toward the solar-type protostar IRAS 16293–2422 B. oup.comscitechdaily.com This well-studied object, located in the ρ Ophiuchi star-forming region, is a rich chemical reservoir of complex organic molecules (COMs). oup.com Using the Atacama Large Millimeter/submillimeter Array (ALMA), researchers identified a total of 15 unblended transitions of this compound at frequencies ranging from 86.5 GHz to 266.5 GHz. oup.com

The analysis of these observations revealed the presence of this compound in two distinct physical environments within the protostellar system: a cold component with a temperature of approximately 24 K and a warm component at about 158 K. oup.comscitechdaily.com This suggests that the molecule exists in both the cold outer envelope and the warmer, inner region of the protostar, often referred to as a hot corino. oup.com The column density, which represents the number of molecules in a column of gas, was also determined for both components. aanda.orgarxiv.org Subsequent observations and deep searches with ALMA have continued to study this compound in this source, providing further constraints on its abundance and distribution. aanda.orgarxiv.org Tentative detections have also been reported in other interstellar environments, such as the Serpens SMM1-a protostar and the G+0.693–0.027 molecular cloud, indicating that this compound may be a relatively common interstellar molecule. aanda.org

Observational Data for this compound in IRAS 16293-2422 B
ParameterCold ComponentWarm ComponentReference
Excitation Temperature (Tex)24 ± 8 K158 ± 38 K oup.com
Relative Abundance (w.r.t. H2)≥(6 ± 2) × 10-10(6.5 ± 0.6) × 10-11 oup.com

The identification of molecules in the vastness of space relies heavily on the technique of rotational spectroscopy. nih.gov Each molecule possesses a unique set of rotational energy levels, and transitions between these levels result in the absorption or emission of radiation at specific frequencies. These frequencies serve as a distinctive "fingerprint" for the molecule. nih.gov

For this compound, detailed laboratory studies of its rotational spectrum are essential to enable its astronomical detection. nih.gov By measuring the frequencies of its rotational transitions in the laboratory, scientists can create a precise spectral line list. This list is then used to search for the molecule in the complex spectra obtained from astronomical observations. nih.govbohrium.com The analysis of the detected transitions allows astronomers to not only confirm the presence of the molecule but also to derive crucial information about the physical conditions of the emitting region, such as temperature, density, and the molecule's abundance. arxiv.org The successful detection of 15 unblended transitions of this compound in IRAS 16293-2422 B was a direct result of the availability of accurate laboratory spectroscopic data. oup.com

This compound is considered a key player in prebiotic chemistry, and its presence in the ISM is often discussed in the context of other complex organic molecules (iCOMs) and potential precursors to biomolecules. frontiersin.orgarxiv.org Its detection provides a crucial link in the proposed chemical pathways to more complex species. For instance, this compound is a plausible precursor for the simplest amino acid, glycine (B1666218), through reactions with ammonia (B1221849). arxiv.org It is also considered a key intermediate in the formation of adenine (B156593), one of the nucleobases of DNA. scitechdaily.comfrontiersin.org

Observations have shown correlations between the abundances of various iCOMs in protostellar systems and comets, suggesting a shared chemical heritage. researchgate.net The detection of this compound alongside other nitrogen-bearing species and potential RNA-world precursors in sources like IRAS 16293-2422 B and the G+0.693-0.027 molecular cloud strengthens the idea that the building blocks of life are synthesized in interstellar space. researchgate.netarxiv.org The rich feedstock of nitriles, including this compound, found in these regions supports the hypothesis that interstellar chemistry can produce the molecular complexity necessary for the emergence of life. arxiv.org

Astrochemical Formation Pathways and Modeling

Understanding the chemical processes that lead to the formation of this compound in the harsh conditions of the interstellar medium is a major goal of astrochemistry. Researchers employ a combination of laboratory experiments, theoretical calculations, and astrochemical models to explore potential formation routes, both in the gas phase and on the surfaces of icy dust grains.

Several gas-phase reactions have been proposed as potential formation pathways for this compound at the low temperatures of the ISM. rsc.orgresearchgate.net These mechanisms must be efficient at low temperatures and involve precursor species that are known to be present in interstellar clouds. rsc.orgresearchgate.net Theoretical studies have identified viable routes involving radical-radical and radical-molecule reactions. rsc.orgresearchgate.netresearchgate.net

One of the most promising radical-radical reactions is the combination of the hydroxyl radical (OH) and the cyanomethyl radical (CH₂CN). rsc.orgresearchgate.net However, detailed analysis has shown that this reaction may predominantly lead to the formation of hydrogen isocyanide (HNC) and formaldehyde (B43269) (CH₂O) instead of this compound. rsc.orgresearchgate.netresearchgate.net Another investigated radical-molecule reaction is between the hydroxyl radical (OH) and ethanimine (B1614810) (CH₂CHNH), which can produce this compound and a hydrogen atom. rsc.org The calculated rate coefficients for this reaction suggest it could be an efficient pathway under ISM conditions. rsc.orgresearchgate.net

Proposed Gas-Phase Formation Reactions for this compound
ReactantsProductsReaction TypeReference
OH + CH₂CNHOCH₂CN (this compound)Radical-Radical rsc.orgresearchgate.net
OH + CH₂CHNHHOCH₂CN (this compound) + HRadical-Molecule rsc.orgresearchgate.net

While gas-phase reactions contribute to the chemical inventory of the ISM, the surfaces of icy dust grains are considered crucial "factories" for the formation of complex organic molecules. nih.govgithub.io At the low temperatures of dense molecular clouds, gas-phase species can freeze out onto these grains, forming icy mantles where they can interact and react. nih.gov

Astrochemical Network Models and Abundance Predictions

This compound (HOCH₂CN) is recognized as a molecule of significant interest in the field of astrochemistry due to its potential role as a prebiotic precursor. researchgate.net Its first detection in the interstellar medium (ISM) was toward the solar-type protostar IRAS 16293–2422 B, using data from the Atacama Large Millimeter/submillimeter Array (ALMA). scitechdaily.comoup.com This detection has spurred comprehensive modeling studies to understand its formation and abundance in astrophysical environments. researchgate.net

Astrochemical network models, such as the gas-grain chemical code NAUTILUS, are employed to simulate the complex chemistry of interstellar clouds and star-forming regions. researchgate.net These models incorporate vast networks of chemical reactions occurring in both the gas phase and on the surfaces of icy dust grains. researchgate.net Initial modeling efforts, however, revealed a significant discrepancy; the models tended to underproduce the observed abundance of this compound. scitechdaily.comoup.com This suggests that key formation pathways, particularly in the gas phase, might be missing from the existing chemical networks. oup.comrsc.org

Analysis of the ALMA data revealed the presence of this compound in both the cold outer envelope (at approximately 24 K) and the warmer inner region, or "hot corino," (at approximately 158 K) of the protostar. scitechdaily.comoup.com The abundance relative to molecular hydrogen (H₂) was determined to be ≥(6 ± 2) × 10⁻¹⁰ for the cold component and (6.5 ± 0.6) × 10⁻¹¹ for the warm component. oup.com

To reconcile the models with observations, recent research has focused on identifying new, efficient gas-phase formation routes. rsc.orgastrobiology.com Theoretical calculations have identified several viable pathways under the low-temperature conditions of the ISM, including radical-radical and radical-molecule reactions. astrobiology.comarxiv.org One of the most promising radical-molecule reactions identified is the reaction between the hydroxyl radical (OH) and methanimine (B1209239) (CH₂CNH), which forms this compound and atomic hydrogen. rsc.orgastrobiology.comarxiv.org Another significant radical-radical reaction proposed is between the hydroxyl radical (OH) and the cyanomethyl radical (CH₂CN). rsc.orgastrobiology.com These updated reaction networks are critical for improving the accuracy of astrochemical models and their predictions of this compound abundance. researchgate.net

Observed this compound Abundance in IRAS 16293–2422 B
ComponentTemperature (K)Abundance (relative to H₂)
Cold Outer Envelope24 ± 8≥(6 ± 2) × 10⁻¹⁰
Warm Inner Corino158 ± 38(6.5 ± 0.6) × 10⁻¹¹

Prebiotic Chemical Evolution and Origin of Life Hypotheses

The Strecker synthesis is a well-established method for synthesizing amino acids and is considered a highly plausible pathway for their formation on a prebiotic Earth. youtube.comresearchgate.net This reaction typically involves an aldehyde, ammonia, and hydrogen cyanide. researchgate.net In the context of the simplest amino acid, glycine, the reactants would be formaldehyde (H₂CO), ammonia (NH₃), and hydrogen cyanide (HCN). youtube.comresearchgate.net

This compound is a key intermediate in this process. Formaldehyde reacts with hydrogen cyanide to form this compound. Subsequently, in the presence of ammonia, an aminonitrile (aminoacetonitrile) is formed, which can then be hydrolyzed to produce glycine. youtube.comnih.gov The likely abundance of formaldehyde, ammonia, and hydrogen cyanide on the early Earth makes the Strecker synthesis a robust model for the abiotic origin of amino acids, placing this compound at a critical juncture in the formation of life's fundamental building blocks. youtube.comresearchgate.net

Beyond its role in amino acid synthesis, this compound is considered a key intermediate in the formation of nucleobases, the informational components of DNA and RNA. researchgate.net Specifically, it has been implicated in the prebiotic synthesis of adenine, one of the four primary bases in nucleic acids. scitechdaily.comrsc.org

The formation of adenine is thought to proceed through the oligomerization of hydrogen cyanide (HCN). chalmers.se In these reaction pathways, simple molecules derived from the reaction of formaldehyde and hydrogen cyanide, such as this compound, are considered important precursors. scitechdaily.com The detection of this compound in the interstellar medium lends support to theories that such precursors could have been delivered to the early Earth, contributing to the inventory of molecules necessary for the emergence of genetic systems. scitechdaily.com

The "RNA World" hypothesis posits that life on Earth went through a stage where RNA molecules stored genetic information and catalyzed chemical reactions, predating the DNA and protein-based life we see today. wikipedia.orgnih.gov A central challenge for this hypothesis is explaining the prebiotic formation of ribonucleotides, the monomeric units of RNA. nih.govarn.org

Theories of a pre-RNA world suggest that this compound is a key species in the process of ribonucleotide assembly. oup.com As a molecular precursor to nucleic acids, its formation in interstellar environments and potential delivery to Earth is of great significance. oup.com It represents a potential link in the complex chemical chain leading from simple interstellar molecules to the self-replicating systems proposed by the RNA World theory. nih.govnih.gov The ability of RNA to both store information and act as a catalyst makes its abiotic formation a critical area of origin-of-life research. nih.govresearchgate.net

This compound's significance in prebiotic chemistry extends beyond its role as a structural precursor. Research has shown that cyanohydrins, the class of compounds to which this compound belongs, can act as catalysts or promoters for other crucial prebiotic reactions. researchgate.net

Specifically, this compound and related compounds have been observed to markedly accelerate the rate of hydrogen cyanide (HCN) oligomerization. researchgate.netnih.gov This catalytic effect is significant because HCN polymers are themselves important intermediates in the synthesis of a wide range of prebiotic molecules, including amino acids and purine (B94841) nucleobases. chalmers.seresearchgate.net By accelerating the formation of these polymers, this compound could have played a crucial role in increasing the efficiency and yield of reactions that led to a greater diversity of complex organic molecules on the early Earth, thereby facilitating the chemical evolution towards life. researchgate.net

Advanced Applications and Derivatization Strategies of Glycolonitrile

Glycolonitrile as a Versatile Organic Synthesis Intermediate

This compound's bifunctional nature makes it a crucial starting material for the synthesis of a diverse array of more complex molecules. ontosight.ai Its ability to participate in reactions such as hydrolysis, amination, and cyclization renders it a key intermediate in the production of specialty chemicals and heterocyclic compounds. chemicalland21.comwikipedia.org

Synthesis of Key Intermediates for Specialty Chemicals

This compound serves as a precursor for several important specialty chemical intermediates. Through reaction with ammonia (B1221849), it is converted to aminoacetonitrile (B1212223), which can then be hydrolyzed to produce glycine (B1666218). wikipedia.org Glycine is not only a fundamental amino acid but also a raw material for the widely used herbicide, glyphosate (B1671968). google.com

Furthermore, this compound is instrumental in the synthesis of chelating agents. The reaction of this compound with ethylenediamine (B42938) followed by hydrolysis of the resulting tetranitrile yields ethylenediaminetetraacetic acid (EDTA), a widely used sequestering agent. wikipedia.orggoogle.comgoogle.com Similarly, nitrilotriacetic acid (NTA) and 2-hydroxyethyl iminodiacetic acid (HEIDA) are also prepared using this compound as a key intermediate. google.comgoogle.com

The enzymatic conversion of this compound offers a pathway to other valuable chemicals. For instance, it can be enzymatically converted to glycolic acid, a compound used in the textile industry, as a cleaning agent, and in the production of biodegradable polymers. google.comnih.govresearchgate.net

Table 1: Specialty Chemicals Derived from this compound

PrecursorDerived Specialty ChemicalApplication Area
This compoundGlycineAgrochemicals (via Glyphosate)
This compoundEthylenediaminetetraacetic acid (EDTA)Detergents, Water Treatment
This compoundNitrilotriacetic acid (NTA)Detergents, Water Treatment
This compound2-Hydroxyethyl iminodiacetic acid (HEIDA)Detergents
This compoundGlycolic AcidTextiles, Cleaning Agents, Polymers

Building Block for Heterocyclic Compound Synthesis

The reactivity of the nitrile and hydroxyl groups in this compound makes it a suitable starting material for the synthesis of various heterocyclic compounds. While specific examples of direct cyclization of this compound into heterocyclic systems are less commonly documented in readily available literature, its derivatives are key precursors. The transformation of this compound into other intermediates, such as aminoacetonitrile, provides the necessary functionalities for constructing heterocyclic rings. For instance, aminoacetonitrile and its derivatives are known to be used in the synthesis of purines and other nitrogen-containing heterocycles, which are fundamental components of nucleic acids and various biologically active molecules. The versatility of cyanohydrins in general for the synthesis of a wide range of organic compounds, including heterocycles, is well-established. chemicalland21.com

Biomedical and Pharmaceutical Applications

In the biomedical and pharmaceutical fields, this compound's utility as a reactive intermediate is paramount for the synthesis of active pharmaceutical ingredients (APIs) and the development of novel, biologically active molecules. ontosight.aichemicalland21.com

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

This compound is a critical intermediate in the production of several APIs, particularly in the areas of oncology and antiviral therapies. pmarketresearch.com One of the most notable examples is its role in the synthesis of cytarabine, a chemotherapy medication used to treat certain types of cancer, including acute myeloid leukemia and non-Hodgkin's lymphoma. pmarketresearch.com The synthesis of such complex molecules often involves multiple steps where this compound provides a key structural motif early in the synthetic pathway. Its use as an intermediate extends to the production of various other bulk drugs and pharmaceutical products. hindusthan.co.innj.gov

Design and Development of Biologically Active this compound Derivatives

The inherent reactivity of this compound allows for its incorporation into a variety of molecular scaffolds to design and synthesize new biologically active compounds. ontosight.ai Researchers have explored the potential of this compound derivatives as building blocks for more complex biomolecules. ontosight.ai For example, derivatives such as (4-Methoxyphenyl)this compound are used as intermediates in the synthesis of compounds with potential anti-inflammatory, antibacterial, and antiviral activities. ontosight.ai The cyanohydrin moiety is of particular interest in medicinal chemistry due to the importance of both the nitrile and hydroxyl functional groups in drug-receptor interactions. ontosight.ai The ability to modify these groups allows for the fine-tuning of the pharmacological properties of the resulting molecules. ontosight.ai

Table 2: Examples of Biologically Active Compounds and Intermediates Derived from this compound

This compound-Derived Intermediate/CompoundTherapeutic Area/Potential Application
CytarabineOncology (Chemotherapy)
(4-Methoxyphenyl)this compoundIntermediate for anti-inflammatory, antibacterial, and antiviral agents

Agrochemical Industry Contributions

The agrochemical sector is a significant consumer of this compound, where it serves as a key intermediate for the manufacture of herbicides, insecticides, and fungicides. pmarketresearch.comhindusthan.co.innj.gov Its primary contribution is in the synthesis of glyphosate, the world's most widely used herbicide. pmarketresearch.com The production of glyphosate involves the synthesis of glycine from this compound as a crucial step. google.compmarketresearch.com The global demand for glyphosate is a major driver for this compound production. pmarketresearch.com Beyond herbicides, this compound is also utilized in the synthesis of various other pesticides, contributing to crop protection and global food security. chemicalland21.comhindusthan.co.in

Synthesis of Agrochemical Intermediates (e.g., Pesticides)

This compound is a crucial building block in the synthesis of various agrochemicals, including herbicides and pesticides. pmarketresearch.comhindusthan.co.in Its reactivity allows for its incorporation into complex molecules that exhibit biological activity essential for crop protection.

One of the most significant applications of this compound in the agrochemical sector is in the production of glycine, which is a precursor to the widely used herbicide, glyphosate. pmarketresearch.com The synthesis involves the reaction of this compound with ammonia to produce aminoacetonitrile, which is then hydrolyzed to yield glycine. wikipedia.org With global glyphosate production exceeding 800,000 metric tons annually, the demand for this compound in this application remains high and is closely linked to global food production needs. pmarketresearch.com

Beyond glyphosate, this compound serves as an intermediate in the synthesis of other pesticides. valuates.comiloencyclopaedia.org For instance, it is used in the production of fungicides and bactericides. techcatpc.comnj.gov The nitrile and hydroxyl functional groups of this compound provide versatile reaction sites for building the complex molecular architectures required for targeted pest control. solubilityofthings.com The agrochemical industry's reliance on this compound is substantial, accounting for a significant portion of its global demand. pmarketresearch.com

The synthesis of various agrochemical intermediates from this compound is a key area of industrial chemistry. For example, it is a reactant in the production of iminodiacetic acid, another intermediate for glyphosate. valuates.com The development of efficient and scalable processes for these transformations is an ongoing area of research and development. hindusthan.co.in

Material Science and Polymer Chemistry

This compound's unique chemical structure also lends itself to applications in material science and polymer chemistry, where it can be integrated into polymers to create materials with novel properties.

This compound can be used as a monomer or a precursor to monomers in polymerization reactions. The presence of both a hydroxyl and a nitrile group allows for various polymerization pathways, leading to polymers with distinct characteristics. For instance, this compound can be used as a barrier resin additive. techcatpc.comnj.gov

Research has explored the oligomerization of this compound, which can lead to the formation of heterocyclic structures like oxazolines. acs.orgnih.gov These structures can be further polymerized or incorporated into other polymer backbones. The study of this compound polymerization has revealed the formation of unique trimer isomers, highlighting its potential to create novel kinetic products in polymer synthesis. acs.orgnih.gov

The ability of this compound to polymerize, particularly under alkaline conditions, is a key aspect of its utility in this field. wikipedia.org This reactivity can be harnessed to create polymers with specific functionalities.

In the realm of coatings and adhesives, this compound and its derivatives can contribute to the formulation of high-performance products. edta-chemical.com Acrylonitrile, a major commodity chemical derived from a pathway that can involve this compound-related chemistry, is a precursor to acrylic fibers and carbon-fiber composites used in high-performance applications. pmarketresearch.com

While direct large-scale use of this compound in commercial coatings and adhesives is not as prominent as its role in agrochemicals, its derivatives play a part. For example, glycolic acid, which can be produced from this compound, is used in emulsion polymers, solvents, and additives for inks and paints to improve flow properties and gloss. researchgate.net Furthermore, 2-hydroxyisobutyric acid, which can be synthesized from a related cyanohydrin, is an intermediate in the production of materials for adhesives and coatings. google.com The potential for creating specialized polymers from this compound suggests opportunities for developing advanced coatings and adhesives with tailored properties. Additionally, processes involving hydrogen cyanide, a precursor to this compound, can be used to create polymer surface coatings. google.com

Industrial Production of Glycolic Acid

This compound is a key precursor in the industrial production of high-purity glycolic acid, a compound with numerous applications in cosmetics, industrial cleaning, and as a monomer for biodegradable polymers.

A significant advancement in glycolic acid production is the development of chemoenzymatic processes that utilize this compound as the starting material. researchgate.net This process begins with the chemical synthesis of this compound from formaldehyde (B43269) and hydrogen cyanide, which can achieve a yield and purity of over 99%. researchgate.netcapes.gov.br

The subsequent step involves the biocatalytic conversion of the aqueous this compound to ammonium (B1175870) glycolate (B3277807). researchgate.net This is typically achieved using a nitrilase enzyme. nih.gov Significant research has been dedicated to improving this enzymatic step. For example, protein engineering of the nitrilase from Acidovorax facilis 72W has led to a 33-fold increase in specific activity compared to the wild-type enzyme. researchgate.netcapes.gov.br This engineered biocatalyst, when immobilized, has demonstrated high productivity, achieving over 1000 g of glycolic acid per gram of dry cell weight. researchgate.netcapes.gov.br

The chemoenzymatic route offers a more sustainable and selective alternative to purely chemical methods, which often require harsh conditions and can produce unwanted byproducts. frontiersin.org The process can be run in consecutive batch reactions with catalyst recycling or in a continuous stirred-tank reactor, producing concentrated solutions of ammonium glycolate. researchgate.net

Parameter Finding Source
This compound Synthesis Yield>99% researchgate.netcapes.gov.br
BiocatalystEngineered nitrilase from Acidovorax facilis 72W researchgate.netcapes.gov.brnih.gov
Improvement in Nitrilase Activity33-fold increase over wild-type researchgate.netcapes.gov.br
Biocatalyst Productivity>1000 g glycolic acid / g dry cell weight researchgate.netcapes.gov.br
Final Product (before purification)3.2 M ammonium glycolate researchgate.netcapes.gov.br

Following the enzymatic hydrolysis of this compound, the resulting hydrolysate contains glycolic acid (as ammonium glycolate) and other components from the reaction mixture. researchgate.netacs.org The separation and purification of glycolic acid from this mixture are crucial for obtaining a high-purity product.

One effective method for purification is fixed-bed ion exchange using a strong acid cation resin. researchgate.netcapes.gov.br This technique allows for the direct conversion of the unpurified ammonium glycolate solution to high-purity aqueous glycolic acid. researchgate.netcapes.gov.br

Another advanced technique is reactive extraction. researchgate.netacs.org This method involves using a synergistic extractant system, for example, a mixture of tri-n-octylamine, tri-n-butyl phosphate, n-octanol, and sulfonated kerosene. acs.orgresearchgate.net Studies have shown that the composition of the diluents and the temperature significantly influence the distribution coefficient of glycolic acid. acs.orgresearchgate.net The loaded extractant can then be back-extracted with pure water at a higher temperature to recover the glycolic acid. acs.orgresearchgate.net

Adsorption technology using various resins has also been investigated for the separation of glycolic acid from this compound hydrolysates. researchgate.netpjoes.com The selection of the appropriate resin and operating conditions can lead to the collection of a high-quality glycolic acid solution. researchgate.net

Separation Technique Description Key Findings Source
Ion ExchangeUse of a strong acid cation resin to convert ammonium glycolate to glycolic acid.Enables direct conversion to high-purity aqueous glycolic acid. researchgate.netcapes.gov.br
Reactive ExtractionSynergistic extraction using a mixture of extractants and diluents.Synergistic effects are observed at specific glycolic acid concentrations. Lower temperatures favor extraction, while higher temperatures favor back-extraction. researchgate.netacs.orgresearchgate.net
AdsorptionSeparation using adsorption resins.Different resins show varying affinities, allowing for selective separation. Internal diffusion within the resin is a controlling step. researchgate.netpjoes.com

Computational and Theoretical Investigations of Glycolonitrile

Quantum Mechanical and Electronic Structure Studies

Conformational Analysis and Torsional Dynamics

Glycolonitrile (HOCH₂CN) exhibits large-amplitude motion due to the torsion of its hydroxyl group. researchgate.net This internal rotation connects two equivalent gauche conformations. acs.org High-level quantum chemical calculations have been instrumental in understanding the torsional-rotational dynamics of this molecule. acs.org

The analysis of this compound's spectra has been accomplished using the Reduced Axis System (RAS) formalism, which is well-suited for molecules with internal rotation. researchgate.netacs.org This approach has allowed for the accurate fitting of thousands of spectral lines. researchgate.net Theoretical modeling of the torsional states reveals that the observed spectral splittings are a result of quantum tunneling of the hydroxyl hydrogen atom between two non-equivalent, but nearly degenerate, conformers. researchgate.net These conformers are separated by a low and narrow energy barrier. researchgate.net

For flexible molecules like this compound, specialized software such as Torsiflex and Q2DTor have been developed to identify all torsional conformers and to calculate accurate thermochemical functions, respectively. orcid.org These tools are crucial for studying complex reaction networks where multiple conformers of reactants and transition states are involved. researchgate.net

Prediction of Spectroscopic Signatures (e.g., Rovibrational, Infrared)

Theoretical calculations are essential for predicting the spectroscopic signatures of molecules like this compound, which aids in their detection in various environments, such as the interstellar medium (ISM). researchgate.netnih.gov High-resolution Fourier-transform infrared (FTIR) spectroscopy, combined with anharmonic frequency calculations at the MP2/AVTZ level, has been used to analyze the rovibrational bands of related molecules. nsf.gov

For this compound, previous rotational spectra studies were limited, leading to inaccurate predictions at higher frequencies. researchgate.net More recent work has extended the analysis to the submillimeter range (up to 600 GHz), providing a more accurate line list and partition function. researchgate.net The analysis of over 5000 spectral lines was performed using Watson's S-reduction Hamiltonians within the SPFIT program. researchgate.net

The combination of high-quality quantum chemical computations for conformer energetics and high-resolution spectroscopy is critical for identifying complex molecules. nih.govacs.org Theoretical predictions of rotational constants can provide clear indications of the type of molecule present, reducing ambiguity in spectral characterization. nih.govacs.org

Interaction Energies and Hydrogen Bonding Analysis

Computational studies have been employed to investigate the interaction energies and hydrogen bonding in systems involving this compound and its precursors. Density functional theory (DFT) calculations have been used to study the hydrogen-bonded clusters of molecules like hydrogen cyanide (HCN). tandfonline.com The analysis of spin-spin coupling constants in these clusters reveals that the Fermi Contact term is the dominant contributor. tandfonline.com

In the context of this compound formation on icy grain mantles, DFT cluster calculations have shown that C⁺ can react with HCN embedded in ice to form the HOCHNC radical with no energy barrier. researchgate.net The interaction energies of species with water ice surfaces are crucial for understanding their reactivity. For instance, the cyano radical (CN) can form both hydrogen-bonded and hemibonded complexes with water ice, with distinct binding energy distributions. acs.org

The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to describe the evolution of bonding in prebiotic reactions. rsc.org These methods provide insights into the topological properties of electron densities at bond critical points and the donor-acceptor orbital interactions. rsc.org

Computational Modeling of Reaction Networks and Kinetics

Automated Discovery of this compound Reaction Pathways

Automated reaction discovery programs, such as AutoMeKin, have been utilized to explore the formation of this compound in the gas phase under interstellar conditions. researchgate.netrsc.orgresearchgate.netrsc.org These methods systematically uncover all possible elementary steps in a reaction, including decomposition and formation pathways. rsc.org The feasibility of a discovered pathway is assessed based on the absence of energy barriers above the reactants' energy and the availability of precursors. researchgate.netrsc.orgresearchgate.netrsc.org

Several viable formation routes for this compound have been identified, including radical-radical and radical-molecule reactions. researchgate.netrsc.orgresearchgate.net For example, the reaction between the hydroxyl radical (OH) and the cyanomethyl radical (CH₂CN) is a promising pathway. rsc.org Similarly, the reaction of OH with ketenimine (CH₂CNH) has been identified as a potential route. rsc.org Another approach involves using integer linear programming to search for pathways in a reaction network, guided by the energy barriers of individual reactions. arxiv.org This methodology has been applied to the chemical space of this compound to find pathways to glycine (B1666218) and glycolic acid. arxiv.org

Calculation of Kinetic Parameters and Energy Barriers

Computational methods are crucial for calculating kinetic parameters and energy barriers for reactions involving this compound. Density functional theory has been used to construct free energy maps for the reactions of this compound with ammonia (B1221849) and water, identifying thermodynamic sinks and kinetic barriers. nih.gov This allows for the tracing of possible routes to glycine and other molecules. nih.gov

For the oligomerization of this compound, computational studies have determined the relative kinetic and thermodynamic stability of all potential species, including transient intermediates. acs.org The free energies are often calculated using methods that account for both thermal corrections and implicit solvent effects. acs.org

The kinetic significance of various formation pathways is evaluated by calculating rate coefficients and energy barriers. For instance, the reaction of OH with CH₂CN to form this compound can also lead to the dissociation into hydrogen isocyanide (HNC) and formaldehyde (B43269) (CH₂O) by overcoming a significant energy barrier. rsc.org The rate coefficients for promising formation reactions have been calculated over a range of temperatures relevant to the interstellar medium. researchgate.netresearchgate.net

Table of Calculated Kinetic Parameters

ReactionTemperature (K)Rate Coefficient (cm³ molecule⁻¹ s⁻¹)Energy Barrier (kcal/mol)
OH + CH₂CN → HNC + CH₂O10-150(7.3–11.5) x 10⁻¹⁰ researchgate.netresearchgate.net67.6 rsc.org
OH + CH₂CNH → this compound + H10-150(0.3–6.6) x 10⁻¹⁰ researchgate.netresearchgate.netBarrierless rsc.org
This compound + this compound → Dimer (2)N/AN/A12.9 acs.org
Dimer (2) + H₂O → Hydrated Dimer (3)N/AN/A24.9 acs.org
Hydrated Dimer (3) → Deaminated Product (4) + NH₃N/AN/A7.7 acs.org
Trimerization (66 → 68)N/AN/A13.7 acs.org
Dehydration of Trimer (68 → 69)N/AN/A12.5 acs.org
Synchronous Trimerization (1 + 1 + 1 → 69)N/AN/A55.9 acs.org

Free Energy Landscape Mapping

Computational chemistry provides essential tools for navigating the complex reaction environments where this compound is formed and transformed. By mapping the free energy landscape, researchers can chart the course of prebiotic chemical evolution, identifying the most likely pathways for the synthesis and subsequent reactions of this pivotal molecule.

Exploration of Complex Reaction Mixtures and Interconversion Pathways

This compound is a central figure in the intricate chemical networks proposed for prebiotic synthesis. acs.org Its formation from simple and abundant precursors like formaldehyde (CH₂O) and hydrogen cyanide (HCN) is highly favored. acs.org However, once formed, it stands at a crossroads, able to participate in a myriad of subsequent reactions. acs.org Computational studies have systematically explored these complex reaction webs, particularly the oligomerization of this compound and its reactions with water and ammonia. acs.orgacs.org

These theoretical investigations construct comprehensive free-energy maps that connect dozens of potential C2 species. acs.org The maps reveal that this compound is an intermediate in the Strecker reaction, which ultimately leads to the amino acid glycine. acs.orgnih.gov The reaction pathways also show connections to glycolaldehyde, a simple sugar, and various heterocyclic compounds like aminooxazoles, which have been identified as key intermediates in this compound oligomerization. acs.orgacs.org These computational models allow for the examination of all potential species, including transient intermediates that are difficult to isolate and study experimentally. acs.org

Identification of Thermodynamic and Kinetic Control Points

Understanding whether a reaction is governed by the speed of formation (kinetic control) or the stability of the final product (thermodynamic control) is crucial for predicting the composition of a prebiotic mixture. wikipedia.org Free energy landscape mapping is the primary computational tool for making this distinction. acs.orgacs.org It achieves this by calculating the activation energy for each reaction step (the kinetic barrier) and the relative free energies of all stable molecules (the thermodynamic sinks). acs.orgacs.org

For this compound, computational studies have identified several critical control points. For example, in its oligomerization, the formation of five-membered rings like aminooxazolines is kinetically favored, meaning it is the faster process. acs.org However, open-chain oligomers linked by ester or amide bonds are the thermodynamically favored products, meaning they are more stable. acs.org Similarly, in reaction mixtures containing this compound, water, and ammonia, the ultimate thermodynamic sinks are glycolic acid, glycolamide, glycinamide, and glycine. acs.org These findings highlight that while this compound can lead to a wide variety of products, the final composition of the mixture is highly dependent on reaction conditions that would favor either the fastest or the most stable products. acs.orgwikipedia.org

Table 1: Key Intermediates and Products in this compound-centric Reaction Networks

Compound NameRole in the Network
FormaldehydePrecursor acs.orgnih.gov
Hydrogen CyanidePrecursor acs.orgnih.gov
This compound Central Intermediate acs.orgacs.orgnih.gov
Aminoacetonitrile (B1212223)Intermediate acs.org
AminooxazolineKinetic Product of Oligomerization acs.orgacs.org
GlycolaldehydeProduct/Intermediate nih.govpnas.org
Glycolic AcidThermodynamic Product acs.org
GlycineThermodynamic Product acs.orgnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the behavior of this compound at the atomic level, tracking its movements, interactions, and transformations in solution. This approach provides dynamic insights that complement the static picture from free energy landscapes.

Solvent Effects on this compound Reactivity and Stability

The solvent, typically water in prebiotic scenarios, is not a passive bystander but an active participant in the chemistry of this compound. MD simulations are used to model the explicit interactions between this compound and surrounding water molecules. These simulations show how water molecules form a solvation shell, creating hydrogen bonds with the hydroxyl and nitrile groups of this compound. aip.org This solvation structure is critical as it influences the molecule's stability and reactivity. aip.org

For reactions like hydrolysis, the specific arrangement and participation of water molecules can significantly alter the energy barriers. aip.org While many quantum chemical calculations use continuum models to approximate solvent effects, fully explicit MD simulations provide a more realistic and detailed picture of the molecular environment, which is crucial for accurately modeling reaction kinetics and equilibria in solution. nih.govaip.org

Simulations of Prebiotic System Dynamics

MD simulations can be used to explore the dynamic evolution of complex "prebiotic soups" containing this compound and its precursors. By simulating hundreds of trajectories, researchers can observe how reactions unfold over time. rsc.org For instance, ab initio MD simulations, which use quantum mechanics to calculate forces on the fly, have been used to assess the kinetic stability of various C₂H₃NO isomers, including this compound, under different temperature conditions. chemrxiv.org

These simulations are also essential for studying reactions on mineral or ice surfaces, which are considered plausible catalysts in prebiotic chemistry. arxiv.orgresearchgate.net Quantum chemical cluster calculations combined with dynamics can model the reaction of ions like C⁺ with molecules like HCN embedded in an ice mantle, revealing barrier-free pathways to this compound formation. arxiv.orgresearchgate.net These dynamic simulations help to assess the feasibility of proposed reaction mechanisms under conditions mimicking those of the interstellar medium or early Earth, identifying the most promising routes for the formation of this compound and other key prebiotic molecules. rsc.orgresearchgate.net

Biochemical Pathways and Enzymatic Transformations Involving Glycolonitrile

Glycolonitrile in Metabolic Contexts

This compound (HOCH₂CN) is recognized as a significant intermediate in both chemical and biological synthesis. ontosight.aigoogle.comsigmaaldrich.com It is the simplest cyanohydrin, formed from the reaction of formaldehyde (B43269) and hydrogen cyanide. ontosight.aiacs.org While its role as a central metabolite is not as extensively documented as other compounds, it holds a key position as a precursor in various metabolic and synthetic pathways. ontosight.aisolubilityofthings.com

In the context of prebiotic chemistry, this compound is considered a crucial molecule. Experiments have shown that formaldehyde (CH₂O) and hydrogen cyanide (HCN), the precursors to this compound, are key intermediates in the formation of amino acids. acs.org When both are present, the formation of this compound is favored, positioning it at a potential crossroads in the prebiotic synthesis of more complex molecules like amino acids and their derivatives. acs.org

In biological systems, particularly in certain plants, fungi, and bacteria, this compound can be involved in the metabolism of cyanogenic glycosides. frontiersin.org These compounds can release toxic hydrogen cyanide upon enzymatic hydrolysis as a defense mechanism. frontiersin.org The detoxification and assimilation of cyanide can proceed through various routes, one of which involves the formation of α-hydroxynitriles like this compound. For instance, in some plants, cyanogenic glycosides can be catabolized, and while the primary route involves breakdown to cyanide and an aldehyde or ketone, alternative pathways might exist. pnas.org It has been proposed that compounds like 4-hydroxyphenylacetonitrile can be formed from the decomposition of the cyanogenic glycoside dhurrin, suggesting nitrile compounds are part of the metabolic landscape. pnas.org

Furthermore, there is a clear role for this compound as a substrate for enzymatic conversion into valuable organic acids. Specifically, microbial nitrilases are widely used to hydrolyze this compound directly to glycolic acid and ammonia (B1221849). researchgate.netd-nb.infofrontiersin.org This biotransformation is a cornerstone of chemoenzymatic processes for producing high-purity glycolic acid, a compound with broad industrial applications. researchgate.netnih.gov Research has also explored engineering biosynthetic pathways to produce this compound from renewable feedstocks like serine, highlighting its importance as a target molecule for bio-production. llnl.gov

Enzymatic Hydrolysis and Biocatalysis

The enzymatic conversion of this compound is a significant area of biotechnological research, primarily focusing on its hydrolysis to glycolic acid. This process is catalyzed by enzymes belonging to the nitrilase superfamily.

Nitrilase enzymes (EC 3.5.5.1) catalyze the direct hydrolysis of nitrile compounds, such as this compound, into the corresponding carboxylic acid and ammonia, without forming a free amide intermediate. wikipedia.orgcreative-enzymes.com The catalytic mechanism of the nitrilase superfamily relies on a conserved catalytic triad (B1167595) of amino acid residues: a cysteine (Cys), a glutamate (B1630785) (Glu), and a lysine (B10760008) (Lys). wikipedia.orgnih.govbrennerlab.net

The key steps of the mechanism are as follows:

Nucleophilic Attack : The catalytic cysteine residue, acting as a nucleophile, attacks the carbon atom of the nitrile group (-C≡N) of the substrate (this compound). nih.govacsgcipr.org

Formation of a Thioimidate Intermediate : This attack results in the formation of a covalent enzyme-substrate intermediate, specifically an imidoyl thioester. acsgcipr.org

Hydrolysis : The intermediate is then hydrolyzed by a water molecule. This step is facilitated by the other residues in the catalytic triad. The glutamate residue acts as a general base to activate the water molecule, which then attacks the intermediate.

Product Release : The hydrolysis leads to the formation of the carboxylic acid (glycolic acid) and ammonia. The enzyme is regenerated to its original state to begin another catalytic cycle. creative-enzymes.comnih.gov

Mutating the essential cysteine residue in the active site leads to a complete loss of enzyme activity, confirming its critical role as the catalytic nucleophile. nih.gov The structure of nitrilases is typically a homomeric assembly, often forming large helical filaments composed of multiple identical subunits, each containing an α-β-β-α fold and the catalytic triad. wikipedia.org

The efficiency of this compound bioconversion is highly dependent on various factors that affect the stability and catalytic activity of nitrilase enzymes. openbiotechnologyjournal.comnih.gov Optimizing these parameters is crucial for industrial applications.

pH : Nitrilases generally function optimally under mild pH conditions, typically between 7.0 and 8.0. openbiotechnologyjournal.comtandfonline.com However, some nitrilases show high activity in moderately acidic (pH 5.0–6.0) or alkaline conditions. openbiotechnologyjournal.com For example, the nitrilase from Alcaligenes sp. ECU0401, which is active on this compound, exhibits maximum activity at a pH of 6.5. scispace.com In contrast, a nitrilase from Acinetobacter sp. AK 226 has a pH optimum of 8.0. tandfonline.com Yeast nitrilases are often more stable at acidic pH values (4.0-7.0), which is advantageous for hydrolyzing α-hydroxynitriles like this compound that can decompose under neutral or alkaline conditions. nih.govd-nb.info

Temperature : The optimal temperature for nitrilase activity commonly falls within the range of 30°C to 55°C. openbiotechnologyjournal.com For instance, the nitrilase from Alcaligenes sp. ECU0401 has an optimal temperature of 30°C, with activity decreasing sharply at higher temperatures. scispace.com The nitrilase from Pseudomonas aeruginosa RZ44 shows optimal activity at 40°C. ijbiotech.com Thermostable nitrilases from thermophilic organisms like Pyrococcus abyssi can have optimal activity at temperatures as high as 85°C or even 100°C, offering greater stability for industrial processes. nih.govopenbiotechnologyjournal.com

Metal Ions : The presence of certain metal ions can significantly influence enzyme activity. For the nitrilase from Alcaligenes sp. ECU0401, Cu²⁺ ions were found to be beneficial for its activity in converting this compound. scispace.comnih.gov Conversely, some metal ions can be inhibitory. The nitrilase from P. aeruginosa RZ44 is supported by Mg²⁺, Fe²⁺, and Na⁺, but inhibited by Co²⁺, Mn²⁺, and Cu²⁺. ijbiotech.comnih.gov Thiol-binding metal ions like silver (Ag⁺) can also inhibit activity by interacting with the essential cysteine residue in the active site. nih.gov

Organic Solvents : Some nitrilases exhibit tolerance to organic solvents, which can be useful when dealing with poorly water-soluble substrates. The presence of methanol (B129727) was found to increase the reaction rate of a nitrilase from Synechocystis sp. PCC6803. openbiotechnologyjournal.com

Enzyme Stability : The operational stability of a nitrilase, often measured by its half-life, is a critical factor for its commercial viability. Half-lives can vary widely, from a few hours to several days depending on the source of the enzyme and the conditions. openbiotechnologyjournal.com For instance, the nitrilase from Acidovorax facilis has a half-life of 14 days at 30°C. openbiotechnologyjournal.com Strategies to improve stability include enzyme immobilization and the addition of stabilizing agents like glycerol (B35011) or dithiothreitol. nih.gov

Table 1: Optimal Conditions for Selected Nitrilases Active on this compound or Related Nitriles

Enzyme Source Optimal pH Optimal Temperature (°C) Influencing Factors Reference(s)
Alcaligenes sp. ECU0401 6.5 30 Activity enhanced by Cu²⁺ ions. scispace.com
Pseudomonas aeruginosa RZ44 7.0 40 Activity supported by Mg²⁺, Fe²⁺, Na⁺; inhibited by Co²⁺, Mn²⁺, Cu²⁺. ijbiotech.comnih.gov
Acidovorax facilis 72W ~7.0 30-50 Stable for extended periods (half-life of 14 days at 30°C). openbiotechnologyjournal.comgoogle.com
Acinetobacter sp. AK 226 8.0 50 Not affected by most metal ions, but inhibited by silver ions. tandfonline.com
Pyrococcus abyssi 7.5 85-100 Highly thermostable. nih.govopenbiotechnologyjournal.com

Nitrile compounds are common environmental pollutants originating from industrial activities and the use of nitrile-based pesticides. jmb.or.krnih.govresearchgate.net Microbial degradation is considered an effective and environmentally friendly strategy for the remediation of nitrile-contaminated sites. nih.govwikipedia.orgtandfonline.com This process relies on microorganisms that can utilize nitriles as a source of carbon and/or nitrogen. tandfonline.comd-nb.info

There are two primary enzymatic pathways for microbial nitrile degradation:

Nitrilase Pathway : A single enzyme, nitrilase, directly hydrolyzes the nitrile to a carboxylic acid and ammonia. frontiersin.orgd-nb.info

Nitrile Hydratase/Amidase Pathway : This is a two-step process where a nitrile hydratase first converts the nitrile to an amide. Subsequently, an amidase hydrolyzes the amide to the corresponding carboxylic acid and ammonia. frontiersin.orgjmb.or.krjst.go.jp

Many bacterial genera are known to possess these nitrile-degrading capabilities, including Rhodococcus, Pseudomonas, Alcaligenes, Acinetobacter, Corynebacterium, and Variovorax. frontiersin.orgtandfonline.comasm.org

Rhodococcus species are particularly noted for their broad-spectrum nitrile-degrading abilities and are used in industrial applications, such as the production of acrylamide. jst.go.jpasm.org Strains like Rhodococcus rhodochrous can degrade various aliphatic nitriles. nih.gov

Pseudomonas species are also prevalent in nitrile bioremediation. frontiersin.org They can harbor either nitrilases or the nitrile hydratase/amidase system. frontiersin.org

Alcaligenes species , such as Alcaligenes sp. ECU0401, have been specifically isolated for their high nitrilase activity against this compound, demonstrating their potential for targeted bioremediation and bioconversion. scispace.comresearchgate.net

Bioremediation strategies often involve biostimulation , where the growth of indigenous nitrile-degrading microorganisms is encouraged by adding nutrients, or bioaugmentation , where specific, highly efficient microbial strains are introduced to the contaminated site. wikipedia.org The use of plant growth-promoting rhizobacteria (PGPR) that also possess nitrilase activity is an emerging strategy for cleaning up nitrile-polluted agricultural soils, as they can detoxify the soil while simultaneously promoting crop growth. researchgate.net

Biochemical Activity of this compound Derivatives

The primary biochemical transformation of this compound is its hydrolysis to glycolic acid and ammonia. openbiotechnologyjournal.comscispace.com Glycolic acid (an α-hydroxy acid) is a biologically relevant molecule with its own metabolic significance. d-nb.infofrontiersin.org It can be produced naturally by some bacteria and yeast and can enter central metabolic pathways. d-nb.info For instance, glycolic acid can be formed from glyoxylate (B1226380) via the action of glyoxylate reductase, linking it to the glyoxylate cycle, a variation of the citric acid cycle. d-nb.info

Other derivatives of this compound also exhibit biochemical relevance. For example, in studies of this compound oligomerization, which is relevant to prebiotic chemistry, derivatives such as glycolamide and glycoliminohydrin have been identified as key intermediates and hydrolysis products. acs.org Glycolamide can be hydrolyzed to glycolic acid, while other derivatives like glyoxal (B1671930) can also be formed under certain conditions. acs.org

In medicinal chemistry, this compound derivatives are considered valuable as potential pharmaceutical intermediates. solubilityofthings.comedta-chemical.com The presence of both a hydroxyl and a nitrile group allows for diverse chemical modifications to synthesize more complex, bioactive compounds. solubilityofthings.com The enzymatic hydrolysis of related α-hydroxynitriles and α-aminonitriles is a well-established method for producing optically active α-hydroxy acids and amino acids, which are critical building blocks for pharmaceuticals. d-nb.info For example, nitrilases can exhibit high enantioselectivity, as seen in the hydrolysis of mandelonitrile (B1675950) (an aromatic α-hydroxynitrile) to produce optically pure mandelic acid, a valuable chiral building block. scispace.comresearchgate.net

Screening and Characterization of Novel Biological Functions

The exploration of biochemical pathways involving this compound has largely centered on its enzymatic transformation into valuable chemicals, most notably glycolic acid. This has spurred extensive research into the screening for and characterization of enzymes capable of catalyzing this conversion, as well as efforts to enhance their catalytic properties through protein engineering.

The primary enzymatic route for this compound metabolism is its direct hydrolysis to glycolic acid and ammonia, a reaction catalyzed by nitrilase enzymes (EC 3.5.5.1). d-nb.inforesearchgate.net This single-step conversion is of significant industrial interest due to its efficiency and operation under mild conditions, presenting a greener alternative to harsh chemical hydrolysis methods. researchgate.netrsc.org

Screening for Nitrilase-Producing Microorganisms

The discovery of novel nitrilases with high activity and stability towards this compound is a key area of research. A common strategy is the screening of microorganisms from environmental samples. researchgate.net The enrichment culture technique, using this compound or other nitriles as the sole nitrogen or carbon source, has proven effective in isolating promising bacterial strains. researchgate.netnih.gov

One notable success of this approach was the isolation of Alcaligenes sp. ECU0401 from soil samples. researchgate.netnih.gov This strain exhibited high nitrilase activity specifically against this compound. researchgate.netnih.gov Subsequent characterization revealed that its microbial nitrilase system could efficiently hydrolyze various nitriles and showed no undesirable amidase activity, which would otherwise produce glycolamide as a byproduct. researchgate.netnih.gov Further optimization of the culture conditions for Alcaligenes sp. ECU0401, including the identification of preferred carbon and nitrogen sources, led to significant yields of glycolic acid. researchgate.netnih.gov

Another key microorganism identified through screening is Acidovorax facilis 72W (ATCC 55746). google.com The nitrilase from this bacterium has been extensively studied and utilized for the production of glycolic acid from this compound. rsc.orggoogle.com In some cases, initial screening revealed that while the enzyme could convert this compound, it also produced glycolamide, indicating the presence of both nitrile hydratase and amidase activities alongside the desired nitrilase. google.com

High-throughput screening (HTS) methods are crucial for rapidly evaluating large numbers of microbial colonies or enzyme variants. nih.govnih.gov For nitrilase activity, HTS strategies have been developed based on detecting the reaction products. For instance, the hydrolysis of this compound to glycolic acid results in a decrease in the pH of the medium due to the formation of a carboxylic acid. researchgate.net This pH change can be visualized using a pH-sensitive indicator, allowing for rapid identification of active clones in a mutant library. researchgate.netresearchgate.net

Characterization and Engineering of Nitrilases

Once a promising nitrilase is identified, it undergoes detailed characterization to determine its biochemical properties, such as substrate specificity, optimal temperature, and pH. For example, the nitrilase from Alcaligenes sp. ECU0401 was found to not only be effective for this compound but also showed high enantioselectivity in the hydrolysis of other nitriles like mandelonitrile. researchgate.netnih.gov

Directed evolution has emerged as a powerful tool for improving the catalytic properties of nitrilases for industrial applications. nih.govresearchgate.net This protein engineering technique involves generating libraries of mutant enzymes through methods like error-prone PCR and then screening these libraries for variants with enhanced features. nih.govresearchgate.net Researchers have successfully applied directed evolution to the nitrilase from Rhodococcus rhodochrous tg1-A6. researchgate.net By screening thousands of clones, a variant was identified with a 5.3-fold increase in activity towards this compound compared to the wild-type enzyme. researchgate.net This improved variant also demonstrated a significantly higher accumulation of glycolic acid. researchgate.net Similarly, the nitrilase from Acidovorax facilis 72W has been a target for protein engineering to enhance its specific activity for the chemoenzymatic production of glycolic acid. lookchem.com

The table below summarizes the characteristics of some key enzymes involved in this compound transformation that have been identified through screening and subsequently characterized.

Table 1: Characterized Enzymes with Activity towards this compound

Enzyme/Microorganism Source Organism Enzyme Type Key Findings
Nitrilase Alcaligenes sp. ECU0401 Nitrilase Isolated from soil via enrichment culture. researchgate.netnih.gov Achieved 96.5% yield of glycolic acid from 200 mM this compound. researchgate.netnih.gov Also active on other nitriles like mandelonitrile. researchgate.netnih.gov
Nitrilase Acidovorax facilis 72W Nitrilase Used in processes for high-yield conversion of this compound to glycolic acid. google.comgoogle.com Subjected to protein engineering to improve activity. lookchem.com
Mutant Nitrilase (Mut3) Rhodococcus rhodochrous tg1-A6 Nitrilase Developed through directed evolution. researchgate.net Showed a 5.3-fold higher activity for this compound hydrolysis than the wild-type enzyme. researchgate.net
Nitrilase/Amidase Rhodococcus rhodochrous J1 Nitrilase, Nitrile Hydratase/Amidase A versatile strain in nitrile metabolism, its enzymes are used in industrial production of amides and carboxylic acids. nih.gov

Hydroxynitrile Lyases and Other Related Enzymes

While nitrilases are central to this compound's catabolism, other enzymes are also relevant to its biochemistry. Hydroxynitrile lyases (HNLs) (EC 4.1.2.10) are enzymes that primarily catalyze the decomposition of cyanohydrins (like this compound) into a carbonyl compound and hydrogen cyanide. nih.govpnas.org However, their reverse activity—the synthesis of cyanohydrins—is often exploited for industrial purposes. pnas.org HNLs have been discovered and characterized from various sources, including plants and even arthropods like the invasive millipede Chamberlinius hualienensis. nih.govpnas.org The characterization of these enzymes provides insight into the broader biological context of cyanohydrin stability and transformation. nih.gov

Additionally, the two-step pathway involving nitrile hydratase (NHase) and amidase represents an alternative route for nitrile hydrolysis. researchgate.net NHase first converts the nitrile to an amide, which is then hydrolyzed by amidase to the corresponding carboxylic acid. researchgate.net Screening for microorganisms sometimes identifies strains that possess this pathway, which can be a consideration in processes aiming for direct conversion to carboxylic acid without the amide intermediate. google.com

The table below details the substrate range for the nitrilase from Alcaligenes sp. ECU0401, demonstrating its activity on various nitrile compounds.

**Table 2: Substrate Specificity of Nitrilase from *Alcaligenes sp. ECU0401***

Substrate Relative Activity (%)
This compound 100
Acetonitrile 5.9
Propionitrile 11.2
Butyronitrile 35.6
Succinonitrile 10.5
Benzonitrile 58.7
Mandelonitrile 112.4
Data adapted from He et al. (2009) researchgate.net

Environmental Fate and Mechanistic Toxicology of Glycolonitrile

Environmental Transformation and Degradation Pathways

Glycolonitrile, in the environment, is subject to transformation and degradation through both non-biological (abiotic) and biological (biotic) processes. These pathways determine its persistence, fate, and the nature of the subsequent products formed.

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)

Abiotic degradation involves the chemical transformation of this compound without the involvement of living organisms. The primary mechanisms are hydrolysis and photolysis.

Hydrolysis

This compound is soluble in water and can undergo hydrolysis. lookchem.comsolubilityofthings.com It readily decomposes in aqueous solutions, dissociating into its precursor molecules: formaldehyde (B43269) and hydrogen cyanide. wikipedia.orgoecd.org This decomposition is a key aspect of its environmental behavior and toxicity. The stability of this compound is dependent on pH, with decomposition favored in non-acidic conditions. scbt.com

The hydrolysis of this compound can also lead to the formation of glycolic acid. acs.orguva.nl Industrially, this conversion can be achieved by heating with sulfuric acid, with the reaction taking several hours at temperatures between 100°C and 150°C. google.com In environmental settings, hydrolysis can also yield byproducts like glycolamide. acs.org

ProcessReactantKey ConditionsPrimary Products
Decomposition/HydrolysisThis compoundAqueous solutionFormaldehyde, Hydrogen Cyanide wikipedia.org
HydrolysisThis compoundAcidic conditions (e.g., H₂SO₄), elevated temperatureGlycolic Acid, Ammonium (B1175870) Sulfate google.com
HydrolysisThis compoundAqueous solutionGlycolamide, Glycolic Acid acs.org

Photolysis

Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation. ua.pt Experimental studies have shown that this compound undergoes photodegradation when exposed to UV light. aanda.orgaanda.org The presence of water can increase the rate of its photodegradation. aanda.orgresearchgate.net The primary products of this compound photolysis include formylcyanide, ketenimine, formaldehyde, and hydrogen cyanide. aanda.orgaanda.orgresearchgate.net Secondary photoproducts such as cyanogen, carbon monoxide, and carbon dioxide can also be formed. aanda.orgaanda.org

Research has determined the photodissociation cross-section (σphoto) for pure solid this compound to be approximately 5.7 x 10⁻²⁰ cm² per photon. aanda.orgaanda.org When diluted in water ice, this value increases, indicating more efficient degradation. aanda.org

ProcessReactantEnergy SourceIdentified Products
PhotolysisThis compoundUV RadiationFormylcyanide, Ketenimine, Formaldehyde, Hydrogen Cyanide, Cyanogen, Carbon Monoxide, Carbon Dioxide aanda.orgaanda.org

Biotic Degradation Mechanisms (e.g., Microbial Metabolism)

Microorganisms have evolved enzymatic pathways to degrade nitriles, including this compound, often using them as carbon and nitrogen sources. d-nb.info This biodegradation is a crucial process for the removal of nitrile compounds from the environment. researchgate.net Two main enzymatic pathways are involved in the microbial metabolism of this compound.

The first pathway involves the direct hydrolysis of the nitrile group by a nitrilase enzyme (EC 3.5.5.1) to produce a carboxylic acid (glycolic acid) and ammonia (B1221849), without the formation of an amide intermediate. d-nb.infoscispace.com

The second pathway is a two-step process. First, a nitrile hydratase (EC 4.2.1.84) hydrates the nitrile to form an amide (glycolamide). Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to the corresponding carboxylic acid (glycolic acid) and ammonia. d-nb.infoscispace.comgoogle.com

Several bacterial species have been identified that can degrade this compound, primarily through the nitrilase pathway.

MicroorganismEnzyme SystemProduct
Alcaligenes sp. ECU0401Nitrilase scispace.comnih.govnih.govGlycolic Acid scispace.comnih.gov
Acidovorax facilis 72WNitrilase google.comnih.govresearchgate.netGlycolic Acid google.comnih.gov
Variovorax spp.Nitrilase google.comGlycolic Acid google.com
Arthrobacter spp.Nitrilase google.comGlycolic Acid google.com

Studies have shown high conversion yields of this compound to glycolic acid using these microorganisms. For instance, Alcaligenes sp. ECU0401 has demonstrated the ability to convert this compound to glycolic acid with a yield of 96.5%. scispace.comnih.govopenbiotechnologyjournal.com

Mechanistic Toxicological Assessments

The toxicity of this compound is intrinsically linked to its chemical instability and the toxic nature of its decomposition products.

Biochemical Mechanisms of Toxicity Associated with this compound and its Decomposition Products

The primary mechanism of this compound's toxicity is its decomposition within the body to release formaldehyde and hydrogen cyanide. wikipedia.orgjodrugs.com Exposure to this compound can lead to fatal cyanide poisoning. nj.gov

The cyanide ion is a potent and rapid-acting toxin that exerts its effect at the cellular level. It is an inhibitor of many enzymes, most notably cytochrome c oxidase (also known as complex IV) in the mitochondrial electron transport chain. By binding to the ferric iron (Fe³⁺) in this enzyme, cyanide blocks the final step of electron transport to oxygen. This inhibition halts aerobic respiration and the production of ATP, leading to cellular hypoxia and cytotoxic anoxia.

Formaldehyde, the other decomposition product, also contributes to toxicity. It is known to inactivate enzymes by reacting with proteins. google.comgoogle.com This action can disrupt various cellular functions. The combined effects of cyanide-induced cellular asphyxiation and formaldehyde-induced enzyme and protein damage underlie the severe toxicity of this compound.

Enzyme Inactivation Studies in Biological Systems

The decomposition products of this compound are known to be potent enzyme inhibitors, which is a significant factor in both its toxicity and the challenges associated with its enzymatic bioremediation.

Inactivation by Decomposition Products:

Hydrogen Cyanide: As a key component of its toxicity, hydrogen cyanide is a well-documented inhibitor of numerous enzymes, with its most critical target being cytochrome c oxidase. google.com Its inhibitory action is a primary focus of its toxicological profile.

Formaldehyde: Aldehydes, including formaldehyde, are known to inactivate enzymes. google.com This inactivation occurs through the binding of the aldehyde to the enzyme's protein structure, which can interfere with the enzyme's catalytic function. This is a particular challenge in the enzymatic conversion of this compound, as the presence of unreacted formaldehyde can inactivate the very enzymes used for its degradation. google.com

Inhibition of Nitrilase Enzymes: Nitrilases, the enzymes often employed in the biotic degradation of this compound, are themselves subject to inhibition. The catalytic site of nitrilases contains conserved cysteine residues with a thiol group (-SH) that is crucial for their function. d-nb.infonih.gov Consequently, these enzymes are strongly inhibited by thiol-binding reagents.

Inhibitor ClassExamplesMechanism
Thiol-binding ReagentsN-ethylmaleimide, iodoacetamide, iodoacetic acid, p-chloromercuribenzoate d-nb.infoopenbiotechnologyjournal.comnih.govBinds to the essential cysteine residue in the nitrilase active site. d-nb.infonih.gov
Heavy Metal IonsCu²⁺, Ag⁺, Hg²⁺ d-nb.infonih.govReacts with and blocks the thiol group of the active site cysteine. d-nb.infonih.gov

This susceptibility to inhibition by its own decomposition products and other chemical agents is a critical consideration in both toxicological assessments and the development of bioremediation strategies. google.com

Advanced Analytical Methodologies for Glycolonitrile Research

Spectroscopic Techniques for Structural and Quantitative Analysis

Spectroscopy is a cornerstone in the molecular-level investigation of glycolonitrile, enabling researchers to determine its structure, identify its isomers, and quantify its presence.

High-resolution rotational spectroscopy is a powerful tool for obtaining precise structural information about molecules in the gas phase. By measuring the absorption of microwave radiation, this technique allows for the determination of rotational constants, which are directly related to the molecule's moments of inertia and, consequently, its geometric structure. This precision is critical for distinguishing between different conformational isomers of a molecule.

In the context of astrochemistry, rotational spectroscopy is the primary method for identifying molecules in the interstellar medium (ISM). nih.gov The identification process involves comparing the frequencies of emission signals from interstellar clouds with highly accurate laboratory measurements of the rotational spectra of known species. nih.gov While numerous nitriles have been detected in the ISM, the detection of more complex species like this compound remains a significant goal. nih.gov To support interstellar searches, laboratory rotational spectra of candidate molecules are measured and analyzed. For instance, studies on the related molecule lactonitrile (B165350) have been used to establish an upper limit for its column density toward the Sagittarius B2(N) molecular cloud, which in turn was an order of magnitude higher than the derived upper limit for this compound. The instrumentation used for these sensitive measurements often includes Fourier transform microwave pulsed supersonic jet spectrometers and broadband millimetre-wave spectrometers. nih.govnih.gov

TechniquePrimary Application for this compoundKey Information Obtained
High-Resolution Rotational SpectroscopyIsomer identification and interstellar searchesPrecise molecular geometry, rotational constants, dipole moment
Infrared (IR) & Raman SpectroscopyStructural confirmation and functional group analysisVibrational frequencies corresponding to specific chemical bonds (O-H, C≡N, C-O)
Nuclear Magnetic Resonance (NMR) SpectroscopyMolecular structure elucidation and purity assessmentChemical environment of nuclei (¹H, ¹³C), connectivity between atoms, quantitative purity

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique absorption spectrum. nih.gov Similarly, Raman spectroscopy detects the inelastic scattering of monochromatic light, which also provides information about the vibrational modes. mdpi.com

Together, these methods generate a "vibrational fingerprint" that is highly specific to the molecule's structure and the functional groups it contains. nih.govnih.gov The fingerprint region of the spectrum, typically between 300 and 1900 cm⁻¹, is particularly rich in information for characterizing molecules. spectroscopyonline.comspectroscopyonline.com For this compound (HOCH₂CN), these techniques can unequivocally identify its key functional groups:

The hydroxyl (-OH) group stretch.

The nitrile (C≡N) group stretch.

The carbon-oxygen (C-O) single bond stretch.

The carbon-hydrogen (C-H) bond stretches and bends.

This vibrational fingerprint serves as a rapid and non-destructive method for confirming the identity of this compound and distinguishing it from other compounds. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed molecular structure of organic compounds. slideshare.netresearchgate.net It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will absorb radiofrequency energy when placed in a strong magnetic field. slideshare.net The precise frequency at which a nucleus absorbs energy (its chemical shift) provides information about its local electronic environment. core.ac.uk

For this compound, ¹H NMR spectroscopy can identify the protons of the hydroxyl and methylene (B1212753) groups, while ¹³C NMR provides information about the two distinct carbon atoms (the methylene carbon and the nitrile carbon). Quantitative ¹³C NMR analysis has been specifically utilized to determine the purity of this compound synthesized from formaldehyde (B43269) and hydrogen cyanide, with results indicating a purity greater than 99.0%. google.com This high level of accuracy makes NMR an indispensable tool for both structural verification and quality control in the synthesis of this compound. google.comgoogleapis.com

NucleusExpected Chemical Shift Region (ppm)Information Provided for this compound
¹H (Proton)~4.5 (CH₂) and variable (OH)Confirms the presence of methylene (CH₂) and hydroxyl (OH) groups.
¹³C~50 (CH₂) and ~120 (CN)Confirms the two unique carbon environments and allows for quantitative purity analysis.

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound research, gas and liquid chromatography are particularly important for isolating the compound from reactants and byproducts and for performing accurate quantitative analysis.

Gas chromatography (GC) is an analytical separation technique used to analyze volatile substances in the gas phase. libretexts.org In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Components of the sample are separated based on their differential partitioning between the two phases. GC is a valuable method for analyzing the reactants and products involved in the synthesis of this compound. google.comgoogleapis.com When coupled with a detector like a mass spectrometer (GC-MS), it becomes a powerful tool for identifying unknown reaction byproducts or thermal degradation products. tue.nl Given that this compound can decompose at elevated temperatures, careful method development is crucial to ensure that the analysis is accurate and does not induce degradation of the analyte. googleapis.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a highly versatile and powerful technique used to separate, identify, and quantify components in a liquid mixture. It operates by pumping a liquid solvent containing the sample mixture (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). openaccessjournals.com HPLC is recognized for its high resolution, sensitivity, and accuracy, making it an indispensable tool for quantitative analysis. researchgate.net

HPLC is particularly well-suited for analyzing this compound in aqueous reaction mixtures. A specific method has been developed for the quantitative analysis of this compound, providing detailed conditions for achieving reliable results. google.com This method is crucial for monitoring reaction progress, determining yield, and assessing the concentration of this compound in final product solutions. google.com

HPLC Method for this compound Analysis google.com
ParameterCondition
ColumnHPX 87H (30 cm × 7.8 mm)
Mobile Phase0.01 N H₂SO₄
Flow Rate1.0 mL/min
Temperature50 °C
DetectorRefractive Index (RI) Detector
Injection Volume10 µL
Analysis Time20 min

Mass Spectrometry (MS) Applications

Mass spectrometry stands as a cornerstone analytical technique in the study of this compound, offering high sensitivity and specificity for its identification and quantification. This powerful tool is indispensable for elucidating reaction pathways, identifying products, and detecting trace amounts of the compound in intricate matrices.

Identification of this compound and its Reactants/Products

In synthetic chemistry and mechanistic studies, mass spectrometry is crucial for confirming the presence of this compound and identifying related species. This compound is synthesized from formaldehyde and hydrogen cyanide. wikipedia.org Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be employed to analyze the reaction mixture. google.com

In a typical GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase before entering the mass spectrometer. The resulting mass spectrum of this compound would display a molecular ion peak corresponding to its molecular weight (57.05 g/mol ), along with a characteristic fragmentation pattern that serves as a chemical fingerprint for unambiguous identification. nist.gov

Furthermore, MS is instrumental in identifying reactants and by-products. For instance, researchers can monitor the depletion of formaldehyde and hydrogen cyanide precursors while tracking the formation of this compound. It can also identify subsequent reaction products, such as aminoacetonitrile (B1212223), which is formed when this compound reacts with ammonia (B1221849), and its hydrolysis product, the amino acid glycine (B1666218). wikipedia.org Computational studies have explored the complex oligomerization of this compound, where mass spectrometry has been suggested to identify larger species like dimers and trimers in experimental setups. acs.org

The table below illustrates the key compounds in this compound synthesis and subsequent reactions that can be identified using mass spectrometry.

Compound NameChemical FormulaMolecular Weight ( g/mol )Role in Relation to this compound
This compoundHOCH₂CN57.05Target Compound
FormaldehydeCH₂O30.03Reactant
Hydrogen CyanideHCN27.03Reactant
AminoacetonitrileH₂NCH₂CN56.07Product
GlycineH₂NCH₂CO₂H75.07Product (from hydrolysis of aminoacetonitrile)

This interactive table provides a summary of key compounds involved in this compound chemistry that are identifiable by mass spectrometry.

Trace Analysis in Complex Mixtures (e.g., Astrochemical Samples)

The search for prebiotic molecules in astrochemical samples, such as meteorites and simulated interstellar ices, presents a significant analytical challenge due to the complexity of the matrix and the low abundance of target analytes. Mass spectrometry, particularly when coupled with separation techniques like liquid chromatography (LC-MS), is a powerful strategy for trace analysis in such complex mixtures. nih.govsfu.ca

Advanced MS techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), provide the necessary sensitivity and selectivity to detect and identify trace amounts of this compound. sfu.canih.gov HRMS allows for the determination of the elemental composition of a molecule with high accuracy, distinguishing it from other molecules with similar nominal masses. Tandem mass spectrometry isolates a specific ion (e.g., the molecular ion of this compound) and fragments it to produce a secondary spectrum, which provides structural information and enhances confidence in identification. These methods are crucial for minimizing interference from the complex surrounding matrix and confirming the presence of trace constituents. nih.govnih.gov

Advanced Astronomical Observational Techniques

The detection of this compound in the interstellar medium (ISM) has been a significant achievement in astrochemistry, providing insights into the potential origins of life. This discovery was made possible through the use of advanced astronomical observatories capable of detecting the faint rotational transitions of molecules in space.

Millimeter and Submillimeter Array Observations (e.g., ALMA) for Interstellar this compound Detection

The Atacama Large Millimeter/submillimeter Array (ALMA) has been instrumental in the detection of this compound and other complex organic molecules in star-forming regions. sciencedaily.comastrobiology.com ALMA's high sensitivity and spatial resolution allow astronomers to observe the weak rotational line emissions from molecules in the cold and dense regions where stars and planets are born. astrobiology.com

In January 2019, the first detection of this compound in the interstellar medium was reported using ALMA data. wikipedia.orgarxiv.org The observations were targeted towards the solar-type protostar IRAS16293-2422 B. arxiv.org A total of 15 unblended transitions of this compound were identified at frequencies between 86.5 GHz and 266.5 GHz. arxiv.org The analysis of these transitions revealed the presence of both a cold component with an excitation temperature of 24 ± 8 K and a warm component at 158 ± 38 K, indicating that this compound exists in both the outer cold envelope and the inner hot corino of the protostar. arxiv.org

Other facilities, such as the Submillimeter Array (SMA), also contribute to the study of interstellar molecules by observing at similar wavelengths. wikipedia.orghawaii.edu These arrays function as interferometers, combining the signals from multiple antennas to achieve higher resolution than a single dish could alone. This capability is crucial for distinguishing emission from specific molecules within the chemically rich and complex environments of star-forming regions. wikipedia.org Prior to the definitive detection by ALMA, searches for this compound were conducted using the Green Bank Telescope (GBT), which provided upper limits on its abundance in the Sagittarius B2(N) region. researchgate.net

The table below summarizes key observational data related to the interstellar detection of this compound.

Telescope/ArrayTargetFrequency RangeKey Findings
ALMAIRAS16293-2422 B86.5 - 266.5 GHzFirst detection of interstellar this compound; identified 15 unblended transitions; found both cold (24 K) and warm (158 K) components. arxiv.org
GBTSgr B2(N)Not specifiedSet upper limits on the column density of this compound before its definitive detection. researchgate.net
ALMAV883 OrionisNot specifiedTentative detection of this compound in a protoplanetary disc. sciencedaily.com

This interactive table presents a summary of significant astronomical observations of this compound.

Future Research Directions and Emerging Paradigms in Glycolonitrile Studies

Elucidating Undiscovered Astrochemical Formation Routes for Glycolonitrile

The detection of this compound in the interstellar medium (ISM), specifically in the solar-type protostar IRAS16293-2422 B and the star-forming region Sagittarius B2(N), has solidified its status as a key prebiotic molecule. harvard.eduoup.comchemrxiv.org Current models propose its formation on the surfaces of icy dust grains through the reaction of formaldehyde (B43269) (H₂CO) and hydrogen cyanide (HCN). oup.com However, chemical modeling studies indicate that these known pathways may not fully account for the observed abundances of this compound. oup.com This discrepancy points to the existence of undiscovered formation routes.

Future astrochemical research will need to focus on identifying these missing pathways. One promising avenue involves investigating reactions of cations with molecules embedded in ice mantles. For instance, quantum chemical calculations have shown that the reaction of C⁺ with HCN on an icy surface can lead to this compound with no activation barrier, a previously unconsidered mechanism. arxiv.orgresearchgate.net Further research should explore other ion-molecule reactions and gas-phase reactions that could contribute to this compound synthesis in various interstellar environments.

Key research questions to be addressed include:

What are the efficiencies of gas-phase versus grain-surface formation routes under different interstellar conditions (e.g., temperature, radiation fields)?

Are there other key precursor molecules, besides formaldehyde and HCN, that lead to this compound?

How does the interplay of different physical conditions, such as cosmic ray ionization rates, affect the chemical networks leading to this compound? oup.com

Answering these questions will require a synergistic approach combining astronomical observations with advanced radio telescopes like ALMA, laboratory experiments simulating interstellar ice conditions, and sophisticated quantum chemical modeling. harvard.eduarxiv.org

Table 1: Observed and Modeled this compound in Interstellar Environments

Astronomical SourceComponentTemperature (K)Observed Abundance (relative to H₂)Notes
IRAS16293-2422 BCold Envelope24 ± 8≥(6 ± 2) × 10⁻¹⁰Chemical models underproduce observed abundance. oup.com
IRAS16293-2422 BWarm Inner Zone158 ± 38(6.5 ± 0.6) × 10⁻¹¹Suggests formation in both cold and hot regions. oup.com

Development of Novel and Sustainable this compound Synthesis Technologies

The industrial synthesis of this compound, primarily from formaldehyde and hydrogen cyanide, is a cornerstone for the production of various chemicals, including glycolic acid. google.com However, traditional methods often raise environmental and safety concerns. The drive towards green chemistry is fueling the development of novel and sustainable synthesis technologies.

A major focus is the development of chemo-enzymatic processes. These methods combine a chemical synthesis step to produce this compound with a subsequent enzymatic hydrolysis step, often using a nitrilase, to convert it to valuable products like ammonium (B1175870) glycolate (B3277807). pnas.org This approach can operate under milder conditions and with higher selectivity compared to purely chemical routes.

Future research will likely concentrate on:

Bio-based Feedstocks: A significant advancement would be the use of bio-based formaldehyde, potentially derived from methanol (B129727) or other renewable sources, to reduce the carbon footprint of this compound synthesis. chemrxiv.org

Improved Catalysts: The development of more robust and efficient catalysts, both chemical and biological, is crucial. This includes engineering nitrilases with higher stability and activity. sandiego.edu

Process Intensification: Designing continuous flow reactors and integrated processes can improve efficiency, reduce waste, and enhance safety. This includes optimizing reaction conditions, such as temperature and molar ratios of reactants, to maximize yield and minimize the formation of impurities. google.com

Electrochemical Methods: Exploring electrochemical routes for cyanide production or the direct synthesis of this compound could offer a more sustainable alternative by reducing the reliance on hazardous bulk chemicals. chemrxiv.org

These innovations aim to create economically viable and environmentally benign pathways for this compound production, aligning with the principles of a circular economy. chemrxiv.org

Exploration of this compound in Advanced Materials Science Beyond Polymers

While this compound is a known precursor to polymers like polyglycolic acid, its potential in other areas of materials science is an emerging field of research. The unique reactivity of its nitrile and hydroxyl groups makes it an interesting building block for functional materials.

A notable emerging application is in carbon capture technologies . Research has demonstrated the use of this compound-functionalized membranes for direct air capture of CO₂. These membranes have shown significantly faster CO₂ absorption rates compared to conventional amine solutions, highlighting a potential large-scale application that could contribute to climate change mitigation. chemrxiv.org

Future research directions in this area could include:

Functionalized Surfaces: Investigating the grafting of this compound onto various surfaces to modify their properties, such as hydrophilicity, reactivity, or biocompatibility.

Metal-Organic Frameworks (MOFs): Using this compound or its derivatives as ligands to construct novel MOFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis.

Self-Assembling Systems: Exploring the self-assembly of this compound derivatives into complex supramolecular structures with unique optical or electronic properties.

The exploration of this compound in these non-polymeric applications is still in its early stages, but it holds the promise of creating a new class of advanced materials with novel functionalities.

Predictive Modeling and Machine Learning for this compound Reaction Design

The synthesis and transformation of this compound involve complex reaction networks with multiple competing pathways. Traditional experimental approaches to optimize these reactions can be time-consuming and resource-intensive. Predictive modeling and machine learning (ML) are emerging as powerful tools to accelerate reaction design and discovery.

Researchers have begun to apply ML models, such as deep neural networks and random forests, to predict reaction outcomes, including product yields and purity, based on input variables like reactant concentrations, temperature, and catalyst type. nih.govresearchgate.net For instance, a hybrid deep learning model combining reaction kinetics with experimental data has been successfully used to predict the production of glycolic acid from this compound, with prediction errors of less than 4%. researchgate.net

Future advancements in this domain will likely focus on:

Automated Reaction Pathway Discovery: Using integer linear programming and other algorithms to computationally search vast chemical reaction networks to identify the most probable and efficient pathways for synthesizing target molecules from this compound or its precursors. google.com

De Novo Catalyst Design: Employing ML to predict the performance of novel catalysts for this compound transformations, potentially leading to the in-silico design of highly efficient enzymes or chemical catalysts.

Real-time Process Optimization: Integrating ML models with automated chemical reactors to enable real-time monitoring and optimization of reaction conditions for this compound synthesis, maximizing yield and minimizing byproduct formation. acs.org

These computational approaches will not only enhance the efficiency of existing processes but also facilitate the discovery of entirely new chemical transformations involving this compound.

Table 2: Application of Machine Learning in this compound-Related Processes

Model TypeApplicationPredicted ParameterReported AccuracyReference
Fully Connected Residual NetworkGlycolic acid production from ethylene (B1197577) glycol (related precursor chemistry)Conversion rate, product yieldsAverage R² = 0.98 researchgate.net
Deep Neural Network (DNN)General chemical reaction product predictionProduct properties and yieldsAverage R² > 0.90 nih.gov
Integer Linear Programming (ILP)Pathway finding in this compound chemical spaceProbable pathways to glycine (B1666218), glycolic acidN/A (Methodology demonstration) google.com

Comprehensive Mapping of this compound's Interaction with Biological Macromolecules

As a key molecule in prebiotic chemistry, this compound's interaction with the primordial building blocks of life—amino acids, nucleic acids, and lipids—is of fundamental importance. It is considered a precursor to both amino acids (like glycine) and nucleobases (like adenine), the respective monomers of proteins and nucleic acids. chemrxiv.org Understanding these interactions is crucial for elucidating the chemical origins of life.

Research has shown that this compound can form adducts with other molecules present in prebiotic mixtures. For example, studies have demonstrated the formation of adducts between this compound and various nitrogen heterocycles, which are foundational structures for nucleic acids. These adducts are notably subunits of Peptide Nucleic Acids (PNAs), a proposed precursor to RNA. google.comnih.gov This suggests a direct role for this compound in the formation of informational polymers.

Furthermore, the equilibrium between this compound and its constituent parts, formaldehyde and hydrogen cyanide, is critical. Aldehydes are known to be reactive towards proteins, and it has been noted that they can inactivate enzymes by binding to them, which could have implications for the function of early protein-like molecules.

Future research should aim for a comprehensive mapping of these interactions by:

Investigating Adduct Formation: Systematically studying the reaction of this compound with a wide range of amino acids and nucleobases under various simulated prebiotic conditions to identify stable adducts and oligomers.

Studying Catalytic Activity: Exploring the potential of this compound and its oligomers to act as catalysts for the formation of peptide or phosphodiester bonds.

Computational Modeling: Using molecular dynamics and quantum mechanics to simulate the interactions between this compound and macromolecules, providing insights into binding affinities, reaction mechanisms, and the structural impact of adduct formation.

A detailed understanding of this "interaction map" will provide critical insights into the role of this compound in the transition from simple organic molecules to functional biological macromolecules.

Engineering Next-Generation Biocatalytic Systems for Enhanced this compound Transformations

Biocatalysis offers an environmentally friendly and highly specific alternative to traditional chemical methods for transforming this compound into valuable products. Nitrilases, enzymes that hydrolyze nitriles directly to carboxylic acids, have been a major focus. For example, nitrilases from Alcaligenes sp. and engineered variants from Acidovorax facilis are used to convert this compound to glycolic acid.

The future of biocatalysis in this area lies in engineering next-generation systems with superior performance. This involves moving beyond naturally occurring enzymes and employing advanced protein engineering and synthetic biology tools.

Key areas for future development include:

Directed Evolution and Protein Engineering: Creating mutant nitrilases and other enzymes with enhanced stability in industrial process conditions, higher catalytic efficiency, and altered substrate specificity. Techniques like directed evolution can be used to generate enzyme variants with desired properties. pnas.org

Immobilization Technologies: Developing advanced immobilization techniques to improve the reusability and stability of biocatalysts. Cross-linked enzyme aggregates and entrapment in novel matrices are promising strategies.

Non-Natural Reactions: Exploring the use of engineered enzymes to catalyze novel, non-natural reactions with this compound, expanding its synthetic utility beyond simple hydrolysis.

These advancements will pave the way for more efficient, cost-effective, and sustainable industrial processes based on this compound, producing everything from bulk chemicals to fine pharmaceutical intermediates.

Q & A

Q. How can researchers optimize the synthesis of glycolonitrile while minimizing its decomposition?

this compound is synthesized via the reaction of formaldehyde and hydrogen cyanide at near-neutral pH with catalytic base . To mitigate decomposition into toxic formaldehyde and hydrogen cyanide, maintain pH <7.0 to avoid alkaline conditions that trigger polymerization. Use stabilizers (e.g., acidic buffers) and monitor reaction kinetics via real-time spectroscopic methods (e.g., FTIR) to detect early decomposition .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound requires strict containment due to its rapid decomposition into hazardous gases. Use closed systems with fume hoods, wear nitrile gloves, eye protection, and gas detectors. Store solutions in acid-stabilized conditions (pH <7.0) and avoid contact with bases or heat sources . Emergency protocols should include neutralization with activated charcoal and immediate medical attention for exposure .

Q. What spectroscopic methods are recommended for characterizing this compound’s decomposition products?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are effective for identifying formaldehyde and hydrogen cyanide in decomposition mixtures. Infrared spectroscopy (IR) can track real-time changes in functional groups (e.g., C≡N stretch at ~2250 cm⁻¹) .

Q. What are the key considerations in stabilizing this compound solutions to prevent polymerization during experiments?

Stabilization involves maintaining pH <7.0 with acetic acid or phosphate buffers. Avoid exposure to amines or nucleophiles that accelerate polymerization. Use low-temperature storage (4°C) and inert atmospheres (N₂/Ar) to suppress radical-initiated degradation .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C) be employed to trace this compound's role in Kiliani–Fischer homologation reactions?

¹³C-labeled formaldehyde and cyanide enable tracking of this compound’s incorporation into glycine precursors via NMR. For example, Zeng et al. (2018) used ¹³C-NMR to quantify this compound conversion into glyceronitrile and serine nitrile, confirming reaction pathways through isotopic enrichment patterns .

Q. What computational methods are suitable for modeling this compound's gas-phase reactions under interstellar conditions?

Density-functional theory (DFT) with exact-exchange terms (e.g., B3LYP functional) predicts reaction energetics, while quantum chemical cluster simulations model ice-surface reactions involving C⁺ ions and methanol. These methods align with spectral predictions for this compound formation in molecular clouds .

Q. How do experimental simulations of interstellar ice chemistry validate this compound's formation pathways?

Laboratory simulations using ultrahigh-vacuum chambers replicate icy grain conditions (10–20 K), where UV irradiation of HCN and H₂CO mixtures produces this compound. Detection via millimeter-wave spectroscopy (e.g., ALMA) matches simulated rotational transitions (e.g., 216.9 GHz line) .

Q. How can contradictions in theoretical vs. observed this compound abundances in molecular clouds be addressed methodologically?

Discrepancies arise from incomplete reaction networks in models. Incorporate gas-grain interaction dynamics and cosmic ray ionization rates into astrochemical models (e.g., UCLCHEM). Observational validation using high-sensitivity telescopes (e.g., ALMA) with multi-line spectral averaging reduces noise in low-abundance detections .

Q. What analytical techniques are effective in detecting this compound in astrochemical environments, and how are spectral contradictions resolved?

Atacama Large Millimeter Array (ALMA) detects this compound via 35 unambiguous rotational transitions (e.g., J=12–11). Spectral line stacking and non-LTE radiative transfer models resolve overlapping signals from co-existing cold (24 K) and warm (158 K) components in protostellar envelopes .

Q. What experimental approaches are used to study this compound’s transformation into nucleobases like adenine?

Hydrolysis of this compound-derived aminoacetonitrile under prebiotic conditions (pH 9–10, 80°C) yields glycine, a precursor to purines. Photochemical experiments with UV light and ammonia simulate interstellar conditions, producing adenine via formamidine intermediates, confirmed via HPLC and LC-MS .

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